molecular formula C43H61N7O13 B15560936 Arylomycin B4

Arylomycin B4

Cat. No.: B15560936
M. Wt: 884.0 g/mol
InChI Key: ULSQXBDNXAHTQS-BJUXYKRCSA-N
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Description

Arylomycin B4 is an oligopeptide.

Properties

Molecular Formula

C43H61N7O13

Molecular Weight

884.0 g/mol

IUPAC Name

(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methyldodecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

InChI

InChI=1S/C43H61N7O13/c1-7-24(2)14-12-10-8-9-11-13-15-35(53)48(5)33(23-51)41(58)45-25(3)39(56)44-22-36(54)49(6)37-28-16-17-34(52)29(21-28)30-18-27(20-32(38(30)55)50(62)63)19-31(43(60)61)47-40(57)26(4)46-42(37)59/h16-18,20-21,24-26,31,33,37,51-52,55H,7-15,19,22-23H2,1-6H3,(H,44,56)(H,45,58)(H,46,59)(H,47,57)(H,60,61)/t24?,25-,26+,31?,33-,37?/m1/s1

InChI Key

ULSQXBDNXAHTQS-BJUXYKRCSA-N

Origin of Product

United States

Foundational & Exploratory

The Architecture of an Antibiotic: A Technical Guide to the Arylomycin B4 Biosynthetic Pathway and Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylomycins are a class of lipopeptide antibiotics that exhibit potent activity against a range of Gram-positive and some Gram-negative bacteria by inhibiting the essential type I signal peptidase (SPase). Arylomycin B4, a nitrated analogue, presents a compelling scaffold for further antibiotic development. This technical guide provides an in-depth analysis of the this compound biosynthetic pathway, detailing the genetic architecture of its biosynthetic gene cluster (BGC), the enzymatic machinery involved in its assembly, and key tailoring reactions. We present available quantitative data, detailed experimental protocols for gene cluster analysis and manipulation, and visual representations of the biosynthetic logic and experimental workflows to serve as a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. The arylomycins, produced by various Streptomyces species, represent a promising class of natural products that target bacterial type I signal peptidase (SPase), an essential and highly conserved enzyme that is not targeted by any currently approved antibiotics. This compound is a member of the arylomycin B series, characterized by a nitro group on the tyrosine residue of its lipopeptide core. Understanding the biosynthesis of this compound is crucial for efforts in biosynthetic engineering to generate novel analogues with improved therapeutic properties. This guide delineates the genetic and biochemical basis of this compound production.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for arylomycins has been identified in Streptomyces roseosporus and Streptomyces parvus. The cluster is responsible for the synthesis of the lipohexapeptide core and its subsequent modifications.

Gene Organization and Function

The arylomycin gene cluster is organized as a contiguous set of genes encoding all the necessary enzymatic machinery for the biosynthesis of the arylomycin core structure and its subsequent modifications. Analysis of the gene cluster from S. roseosporus and a similar cluster from S. parvus reveals a conserved set of core biosynthetic genes.[1] A summary of the key genes and their putative functions is presented in Table 1.

GeneProposed Function
aryA Non-ribosomal peptide synthetase (NRPS)
aryB Non-ribosomal peptide synthetase (NRPS)
aryD Non-ribosomal peptide synthetase (NRPS)
aryC Cytochrome P450 monooxygenase (biaryl linkage formation)
aryE MbtH-like protein (NRPS accessory protein)
aryF Precursor biosynthesis (putative)
aryG Precursor biosynthesis (putative)
aryH Precursor biosynthesis (putative)

Table 1: Key genes in the arylomycin biosynthetic gene cluster and their putative functions.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by a non-ribosomal peptide synthetase (NRPS) assembly line and a series of tailoring enzymes. The pathway can be divided into three main stages: initiation, elongation and tailoring, and termination.

Initiation

The biosynthesis is initiated by a loading module that incorporates an N-acyl group, which forms the lipid tail of the molecule. This is a common feature in lipopeptide biosynthesis.

Elongation and Tailoring

The core peptide backbone of this compound is assembled on a multi-modular NRPS system encoded by the aryA, aryB, and aryD genes.[1] Each module is responsible for the incorporation of a specific amino acid. The predicted amino acid sequence for the arylomycin core is Ser-Ala-Gly-Hpg-Ala-Tyr (Hpg: 4-hydroxyphenylglycine).[1]

Several key tailoring events occur co-translationally on the NRPS assembly line:

  • N-methylation: Two methyltransferase (M) domains within the NRPS modules are responsible for the N-methylation of the serine and 4-hydroxyphenylglycine residues.[1]

  • Epimerization: Epimerization (E) domains within the first two modules convert L-Ser and L-Ala to their D-isomers.[1]

  • Biaryl Bond Formation: A crucial step in the formation of the macrocyclic core is the carbon-carbon bond formation between the Tyr and Hpg residues. This reaction is catalyzed by the cytochrome P450 monooxygenase, AryC.[1]

  • Nitration: The nitration of the tyrosine residue, which characterizes the arylomycin B series, is a post-NRPS tailoring step. The specific enzyme responsible for this nitration has not yet been definitively identified within the known arylomycin gene clusters.

Termination

The final step in the biosynthesis is the release of the completed lipohexapeptide from the NRPS. This is typically carried out by a thioesterase (TE) domain located at the C-terminal end of the final NRPS module.

Arylomycin_B4_Biosynthesis cluster_precursors Precursors cluster_products Products & Intermediates mod1 Module 1 A(Ser) T E M mod2 Module 2 A(Ala) T E mod1:f2->mod2:f0 Condensation mod3 Module 3 A(Gly) T mod2:f2->mod3:f0 Condensation mod4 Module 4 A(Hpg) T M mod3:f2->mod4:f0 Condensation mod5 Module 5 A(Ala) T mod4:f2->mod5:f0 Condensation mod6 Module 6 A(Tyr) T TE mod5:f2->mod6:f0 Condensation Arylomycin_Core Linear Lipohexapeptide mod6:f2->Arylomycin_Core Release Lipid_Starter N-Acyl Group Lipid_Starter->mod1:f0 Loading Ser L-Serine Ser->mod1:f1 Ala1 L-Alanine Ala1->mod2:f1 Gly Glycine Gly->mod3:f1 Hpg L-4-Hydroxyphenylglycine Hpg->mod4:f1 Ala2 L-Alanine Ala2->mod5:f1 Tyr L-Tyrosine Tyr->mod6:f1 Macrocyclic_Core Macrocyclic Arylomycin Arylomycin_Core->Macrocyclic_Core Biaryl Linkage (AryC) Arylomycin_B4 This compound Macrocyclic_Core->Arylomycin_B4 Nitration

Figure 1. This compound Biosynthetic Pathway.

Quantitative Data

While comprehensive quantitative data on the this compound biosynthetic pathway is limited in the public domain, some key metrics related to the activity of arylomycin derivatives have been reported.

CompoundTargetKD (nM)
Arylomycin C16E. coli SPase (Ser variant)5.7 ± 1.0
Arylomycin C16E. coli SPase (Pro variant)60 ± 16
Arylomycin C16S. aureus SPase (Ser variant)130 ± 53
Arylomycin C16S. aureus SPase (Pro variant)1283 ± 278

Table 2: Dissociation constants (KD) of Arylomycin C16 for different SPase variants.

CompoundS. epidermidis (wild type)S. aureus (sensitized)S. aureus (wild type)P. aeruginosa (sensitized)
Arylomycin C162 µg/mL4 µg/mL>128 µg/mL8 µg/mL
Arylomycin B-C162 µg/mL4 µg/mL>128 µg/mL8 µg/mL

Table 3: Minimum Inhibitory Concentrations (MIC) of Arylomycin Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Gene Knockout in Streptomyces roseosporus using CRISPR-Cas9

This protocol is adapted from established CRISPR-Cas9 methods for Streptomyces.

Gene_Knockout_Workflow start Start: Target Gene Identification design_gRNA Design sgRNA targeting the gene of interest start->design_gRNA construct_plasmid Construct CRISPR-Cas9 plasmid containing sgRNA and homology arms design_gRNA->construct_plasmid transform_ecoli Transform E. coli ET12567/pUZ8002 construct_plasmid->transform_ecoli conjugation Intergeneric conjugation with S. roseosporus transform_ecoli->conjugation selection Select for exconjugants on appropriate antibiotic plates conjugation->selection verification Verify gene knockout by PCR and sequencing selection->verification phenotype_analysis Phenotypic analysis of the mutant (e.g., LC-MS for arylomycin production) verification->phenotype_analysis end End: Confirmed Gene Knockout Mutant phenotype_analysis->end

Figure 2. Gene Knockout Experimental Workflow.

Materials:

  • Streptomyces roseosporus strain

  • CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2)

  • E. coli ET12567/pUZ8002

  • Appropriate antibiotics (e.g., apramycin, nalidixic acid)

  • Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)

  • Reagents for plasmid construction (restriction enzymes, ligase, etc.)

  • PCR reagents and primers

Procedure:

  • sgRNA Design: Design a 20-bp sgRNA sequence targeting the gene of interest within the arylomycin BGC.

  • Plasmid Construction: Clone the sgRNA into the CRISPR-Cas9 vector. Subsequently, clone ~1-kb homology arms flanking the target gene into the same vector.

  • Transformation of E. coli: Transform the final CRISPR-Cas9 construct into E. coli ET12567/pUZ8002.

  • Conjugation: Grow the E. coli donor strain and S. roseosporus recipient strain to mid-log phase. Mix the cultures and plate on MS agar.

  • Selection: After incubation, overlay the plates with antibiotics to select for S. roseosporus exconjugants carrying the CRISPR-Cas9 plasmid.

  • Verification: Isolate genomic DNA from putative mutants and confirm the gene deletion by PCR using primers flanking the target region. Sequence the PCR product to confirm the precise deletion.

  • Phenotypic Analysis: Cultivate the confirmed mutant strain under arylomycin production conditions and analyze the culture extract by LC-MS to confirm the loss of this compound production.

Heterologous Expression of the Arylomycin Gene Cluster in Streptomyces coelicolor

This protocol outlines a general strategy for the heterologous expression of large gene clusters.

Materials:

  • Genomic DNA from S. roseosporus

  • Cosmid or BAC vector (e.g., pOJ446, pSBAC)

  • E. coli host for library construction (e.g., XL1-Blue MR)

  • Streptomyces coelicolor M1152 (a host with a clean metabolic background)

  • Reagents for genomic library construction

  • Media for E. coli and S. coelicolor growth and conjugation

Procedure:

  • Genomic Library Construction: Partially digest high-molecular-weight genomic DNA from S. roseosporus and ligate fragments into the chosen cosmid or BAC vector.

  • Library Screening: Screen the genomic library for clones containing the arylomycin gene cluster using a probe designed from a known ary gene sequence.

  • Conjugation: Transfer the positive cosmid/BAC into S. coelicolor M1152 via intergeneric conjugation from an E. coli donor strain.

  • Expression and Analysis: Cultivate the recombinant S. coelicolor strain under various fermentation conditions. Extract the culture broth and mycelium and analyze for the production of this compound using LC-MS/MS.

In Vitro Assay of AryC P450 Monooxygenase

This protocol describes a general approach to characterize the activity of the P450 enzyme responsible for biaryl coupling.

Materials:

  • Expression vector for protein production in E. coli

  • E. coli expression host (e.g., BL21(DE3))

  • Purified linear lipohexapeptide precursor of arylomycin

  • NADPH

  • A suitable P450 reductase partner

  • Buffers and reagents for protein purification and enzyme assays

Procedure:

  • Protein Expression and Purification: Clone the aryC gene into an expression vector and express the protein in E. coli. Purify the His-tagged AryC protein using affinity chromatography.

  • Enzyme Assay: Set up a reaction mixture containing the purified AryC, the linear peptide substrate, NADPH, and a P450 reductase in a suitable buffer.

  • Product Analysis: After incubation, quench the reaction and extract the products. Analyze the reaction mixture by LC-MS to detect the formation of the macrocyclic product, confirming the biaryl coupling activity of AryC.

Conclusion

The this compound biosynthetic pathway is a fascinating example of the intricate enzymatic machinery employed by Streptomyces to produce complex bioactive natural products. The non-ribosomal peptide synthetase assembly line, coupled with precise tailoring enzymes, constructs the unique lipopeptide scaffold. While significant progress has been made in elucidating the genetic and biochemical basis of arylomycin biosynthesis, further research is needed to fully characterize all the enzymes involved, particularly the nitration step, and to optimize production yields. The protocols and data presented in this guide provide a solid foundation for future research aimed at harnessing the potential of the arylomycin scaffold for the development of new and effective antibiotics.

References

The Antibacterial Spectrum of Arylomycin B4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Arylomycin B4, a member of the arylomycin class of natural product antibiotics. This document outlines its activity against a range of bacterial pathogens, details the experimental protocols used to determine its efficacy, and visualizes its mechanism of action.

Executive Summary

The arylomycins are a class of cyclic lipopeptides that inhibit bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1] This novel mechanism of action makes them a subject of interest for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.[2] Initially, the arylomycins were thought to have a narrow spectrum of activity, primarily against a few Gram-positive bacteria.[1][3] However, further research has revealed a broader potential spectrum that is often masked by naturally occurring resistance in many bacterial species.[4] This guide focuses on the antibacterial profile of a representative Arylomycin B analog, Arylomycin B-C16.

Antibacterial Spectrum of Arylomycin B-C16

The antibacterial activity of Arylomycin B-C16 has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data reveals potent activity against Staphylococcus epidermidis and engineered sensitive strains of other bacteria, while wild-type strains of pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa exhibit high levels of resistance.[1] Notably, Arylomycin B-C16 demonstrates activity against Streptococcus agalactiae, a pathogen resistant to the Arylomycin A series compounds.[1][5]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of Arylomycin B-C16 against various bacterial strains.

Bacterial StrainGenotype/PhenotypeMIC (µg/mL)Reference
Staphylococcus epidermidisWild Type1[1]
Staphylococcus epidermidisResistant Mutant32[1]
Staphylococcus aureusWild Type>128[1]
Staphylococcus aureusSensitive Mutant (P29S)16[1]
Escherichia coliWild Type>128[1]
Escherichia coliSensitive Mutant (P84L)8[1]
Pseudomonas aeruginosaWild Type>128[1]
Pseudomonas aeruginosaSensitive Mutant (P84L)16[1]
Streptococcus agalactiaeWild Type8[1][5]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

3.1.1 Materials

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or analog) stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

3.1.2 Procedure

  • Inoculum Preparation: A culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium. Several colonies are then used to inoculate a tube of sterile broth. The broth culture is incubated until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The culture is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Antibiotic Dilution Series: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

In Vitro Type I Signal Peptidase (SPase) Inhibition Assay (FRET-based)

This biochemical assay measures the direct inhibition of SPase enzymatic activity.

3.2.1 Principle This assay utilizes a synthetic peptide substrate that mimics the SPase cleavage site and is labeled with a Fluorescence Resonance Energy Transfer (FRET) pair, consisting of a donor fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by SPase, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to the enzyme's activity.

3.2.2 Materials

  • Purified, soluble bacterial SPase I (e.g., E. coli LepB)

  • FRET-labeled peptide substrate (e.g., with EDANS as the fluorophore and DABCYL as the quencher)

  • This compound (or analog) test solutions

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

  • 96-well black microtiter plates

  • Fluorescence plate reader

3.2.3 Procedure

  • Enzyme and Inhibitor Preparation: Prepare a working solution of purified SPase in the assay buffer. Prepare serial dilutions of the this compound test compound in the same buffer.

  • Assay Setup: In a 96-well plate, add the SPase solution to each well. Then, add the different concentrations of the this compound solution to the respective wells. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the FRET-labeled peptide substrate to all wells. Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence increase over time. The percentage of inhibition is calculated for each this compound concentration relative to the no-inhibitor control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Visualizations

This compound exerts its antibacterial effect by inhibiting type I signal peptidase (SPase). SPase is a crucial enzyme located in the bacterial cytoplasmic membrane that is responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the membrane. This cleavage is the final step in the protein secretion process. By inhibiting SPase, this compound prevents the release of secreted proteins, leading to their accumulation in the cell membrane and ultimately causing cell death.

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for determining its MIC.

Mechanism_of_Action Mechanism of Action of this compound cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Periplasm / Extracellular Space SPase Type I Signal Peptidase (SPase) MatureProtein Mature Protein SPase->MatureProtein Cleavage of Signal Peptide Preprotein Pre-protein with Signal Peptide Preprotein->SPase Translocation Arylomycin This compound Arylomycin->SPase Inhibition

Caption: this compound inhibits Type I Signal Peptidase (SPase).

MIC_Workflow Broth Microdilution MIC Assay Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of This compound in 96-well Plate B->C D Incubate Plate (37°C, 16-20h) C->D E Observe for Bacterial Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

References

The Arylomycin Natural Product Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The arylomycin family of natural products represents a promising class of antibiotics with a unique mechanism of action, offering a potential solution to the growing threat of antimicrobial resistance. This in-depth technical guide provides a comprehensive overview of the arylomycin core, its history, mechanism of action, biosynthesis, and the development of synthetic analogs. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules.

Discovery and History

The arylomycin journey began with their initial isolation from a soil sample from Cape Coast, Ghana, leading to the identification of the A and B series of these lipopeptides.[1] Subsequently, the glycosylated arylomycin C family was discovered in a Streptomyces culture during a screen for inhibitors of bacterial signal peptidase.[1] Initially, the natural arylomycins demonstrated a limited spectrum of activity, primarily against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[1] Their activity against Gram-negative bacteria was only observed in strains with compromised outer membranes.[1] A significant breakthrough in arylomycin research was the development of total synthesis methods, which not only confirmed their structure but also enabled the creation of synthetic analogs with improved properties.[1] One such analog, G0775, has shown potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria, revitalizing interest in the therapeutic potential of this natural product family.[1]

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving the N-terminal signal peptides from proteins secreted across the cytoplasmic membrane.[1][2] This inhibition disrupts the protein secretion pathway, leading to a cascade of events that are detrimental to bacterial survival.[2] The arylomycin core binds to the active site of SPase, with the alanine (B10760859) residue in the macrocyclic ring mimicking the P3 alanine residue of the natural substrate's Ala-X-Ala recognition motif.[1] The C-terminus of the arylomycin molecule extends into the active site, placing it in close proximity to the catalytic serine and lysine (B10760008) dyad.[1]

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Caption: Arylomycin inhibits Type I Signal Peptidase, disrupting protein secretion and leading to bacterial cell death.

Biosynthesis of Arylomycin A

The biosynthesis of arylomycin A in Streptomyces parvus is governed by a dedicated gene cluster containing eight genes: aryA, aryB, aryD (non-ribosomal peptide synthetases - NRPS), aryC (a post-modification gene), aryF, aryG, aryH (precursor synthesis genes), and aryE (an MbtH-like gene).[3] The NRPS genes are responsible for assembling the peptide backbone of the molecule. The precursor synthesis genes are involved in generating the non-proteinogenic amino acid building blocks. The aryC gene is predicted to be involved in the crucial biaryl bond formation that creates the characteristic macrocycle of the arylomycins.

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Arylomycin A Biosynthesis Pathway cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly cluster_modification Post-NRPS Modification AminoAcids Standard Amino Acids HpgPrecursors HPG Precursors AminoAcids->HpgPrecursors Synthesis of 4-hydroxyphenylglycine LinearPeptide Linear Lipopeptide AminoAcids->LinearPeptide HpgPrecursors->LinearPeptide aryFGH aryF, aryG, aryH aryFGH->HpgPrecursors aryABD aryA, aryB, aryD (NRPS) aryABD->LinearPeptide ArylomycinA Arylomycin A LinearPeptide->ArylomycinA Macrocyclization (Biaryl bond formation) aryC aryC (P450 monooxygenase) aryC->ArylomycinA

Caption: The biosynthetic pathway of Arylomycin A involves precursor synthesis, NRPS assembly, and post-NRPS modification.

Structure-Activity Relationship (SAR)

The development of total synthesis routes has been instrumental in exploring the structure-activity relationships of the arylomycin family. Modifications to both the lipopeptide tail and the macrocyclic core have been investigated to improve potency and broaden the antibacterial spectrum.

Key SAR findings include:

  • Lipopeptide Tail: The length and nature of the fatty acid tail are critical for activity.

  • Macrocyclic Core: Modifications to the macrocycle can influence binding affinity to SPase.

  • C-terminus: Alterations at the C-terminal carboxylate can impact interactions with the catalytic residues of SPase.

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Arylomycin SAR cluster_tail Lipopeptide Tail Modifications cluster_macrocycle Macrocycle Modifications cluster_cterminus C-Terminus Modifications ArylomycinCore Arylomycin Scaffold TailLength Alkyl Chain Length ArylomycinCore->TailLength TailBranching Branching ArylomycinCore->TailBranching TailPolarity Polarity ArylomycinCore->TailPolarity RingSize Ring Size ArylomycinCore->RingSize Substituents Aromatic Substituents ArylomycinCore->Substituents Carboxylate Carboxylate Bioisosteres ArylomycinCore->Carboxylate Activity Antibacterial Activity TailLength->Activity TailBranching->Activity TailPolarity->Activity RingSize->Activity Substituents->Activity Carboxylate->Activity

Caption: Structure-activity relationships of arylomycins, highlighting key modification sites.

Quantitative Data

The antibacterial activity of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: MIC Values of Natural Arylomycins against Gram-Positive Bacteria

CompoundStaphylococcus aureus (MIC, µg/mL)Streptococcus pneumoniae (MIC, µg/mL)
Arylomycin A2>1288 - >64
Arylomycin B2>1288 - >64
Arylomycin C16>1288 - >64

Data compiled from multiple sources.[4]

Table 2: MIC Values of Synthetic Arylomycin G0775 against Gram-Negative Bacteria

OrganismMIC Range (µg/mL)
Escherichia coli≤0.25
Klebsiella pneumoniae≤0.25
Acinetobacter baumannii≤4
Pseudomonas aeruginosa≤16

Data represents MIC90 values for MDR clinical isolates.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of arylomycin compounds. Specific parameters may need to be optimized depending on the bacterial strain and compound being tested.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Arylomycin compound dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the arylomycin compound in the 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.

  • Incubate the plates at 37°C for 16-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the arylomycin that inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

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MIC Assay Workflow start Start prep_compound Prepare serial dilutions of Arylomycin in 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_compound->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of arylomycin compounds.

Type I Signal Peptidase Inhibition Assay

This protocol outlines a general method for assessing the in vitro inhibition of type I SPase by arylomycin compounds.

Materials:

  • Purified recombinant type I SPase

  • Fluorogenic SPase substrate (e.g., a peptide with a fluorescent reporter)

  • Assay buffer (e.g., Tris-HCl with a detergent like Triton X-100)

  • Arylomycin compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microtiter plates

  • Fluorimeter

Procedure:

  • Add the assay buffer to the wells of the microtiter plate.

  • Add the arylomycin compound at various concentrations to the wells. Include a control with solvent only.

  • Add the purified SPase to each well and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 25°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorimeter. The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each arylomycin concentration relative to the control.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Future Directions

The arylomycin natural product family continues to be an exciting area of research. The development of synthetic analogs with potent activity against MDR Gram-negative pathogens has opened up new avenues for antibiotic discovery. Future research will likely focus on:

  • Optimizing the pharmacokinetic and pharmacodynamic properties of synthetic arylomycins.

  • Further elucidating the mechanisms of resistance to arylomycins.

  • Exploring novel delivery strategies to enhance the efficacy of these compounds.

  • Investigating the potential for combination therapies with other classes of antibiotics.

The unique mechanism of action and the demonstrated potential to overcome existing resistance mechanisms make the arylomycins a highly promising class of antibiotics for the future.

References

The Nitro Group in Arylomycin B Antibiotics: A Determinant of Expanded-Spectrum Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. The arylomycin family of natural products represents a promising class of antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme not targeted by any currently approved drugs.[1][2][3] Arylomycins are categorized into three main series—A, B, and lipoglycopeptides—distinguished by modifications to a conserved lipohexapeptide core.[4][5][6] This guide focuses on the pivotal biological role of the nitro group, the defining feature of the Arylomycin B series, in shaping the antibacterial activity and spectrum of these potent inhibitors.

The Unexpected Role of Nitration in Arylomycin Activity

The arylomycin B series is characterized by the presence of a nitro group on the tyrosine residue within the macrocyclic core, a modification absent in the arylomycin A series.[7] From a chemical perspective, the introduction of a nitro group is a significant modification, given its strong electron-withdrawing properties, which can substantially alter the physicochemical characteristics of a molecule.[4] While nitro groups are relatively rare in natural products, they are found in several other classes of antibiotics, such as chloramphenicol, where they are often crucial for biological activity.[4]

Initial hypotheses might suggest that the nitro group in arylomycin B could enhance its potency through various mechanisms, such as improved binding to the SPase target or by acting as a prodrug that is metabolically reduced to reactive and cytotoxic intermediates.[8][9] However, extensive comparative studies have revealed a more nuanced role.

Contrary to expectations, the nitration of the arylomycin core does not generally lead to a broad increase in antibacterial potency.[4] In fact, for a wide range of susceptible bacteria, the A and B series of arylomycins exhibit nearly identical minimum inhibitory concentrations (MICs).[4] This suggests that the fundamental interaction with the SPase target is largely conserved between the nitro- and non-nitro-containing analogs.

The most significant impact of the nitro group is observed in the context of specific bacterial pathogens. A key finding is the activity of arylomycin B analogs against Streptococcus agalactiae, a major human pathogen. The A series arylomycins are inactive against this bacterium, but the presence of the nitro group in the B series overcomes this intrinsic resistance.[4][5][10] This indicates that the nitro group may play a crucial role in circumventing specific resistance mechanisms present in certain bacteria, thereby expanding the antibiotic's spectrum of activity.

Further underscoring the importance of the substitution at this position, the synthesis and evaluation of an aromatic amine derivative of arylomycin B–C16 (where the nitro group is replaced by an amino group) resulted in a significant loss of activity against all tested bacteria.[4][5][10] This finding suggests that the electronic and steric properties of the nitro group are more favorable for potent antibacterial activity than an amino group, and that the amino derivative is unlikely to be a bioactive intermediate in the biosynthesis of arylomycin B.[4]

Quantitative Analysis of Arylomycin Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of key arylomycin A and B analogs, as well as an amino-substituted derivative, against a panel of bacterial strains. This data clearly illustrates the comparative activities and the unique contribution of the nitro group.

CompoundS. epidermidis (Wild Type)S. aureus (Mutant)E. coli (Mutant)P. aeruginosa (Mutant)S. agalactiae
Arylomycin C16 (A Series) 0.25 µg/mL1 µg/mL4 µg/mL16 µg/mL>128 µg/mL
Arylomycin B–C16 (B Series) 0.25 µg/mL1 µg/mL4 µg/mL16 µg/mL8 µg/mL
Amino Derivative of B–C16 8 µg/mL32 µg/mL32 µg/mL128 µg/mL>128 µg/mL

Data compiled from Roberts et al., "Synthesis and Biological Characterization of Arylomycin B Antibiotics."[4]

Experimental Methodologies

The determination of the biological role of the nitro group in arylomycin B antibiotics relies on a combination of synthetic chemistry and microbiological assays. The following sections provide an overview of the key experimental protocols employed in these studies.

Synthesis of Arylomycin Analogs

The synthesis of arylomycin A and B series analogs is a complex multi-step process. A representative total synthesis of an arylomycin B analog, such as arylomycin B–C16, typically involves the following key stages:

  • Peptide Backbone Assembly: Solid-phase peptide synthesis (SPPS) is commonly used to construct the linear hexapeptide precursor. Protected amino acids are sequentially coupled to a resin support.

  • Biaryl Linkage Formation: A crucial step is the intramolecular biaryl ether linkage to form the macrocycle. This is often achieved using an oxidative coupling reaction, for example, with a thallium(III) or palladium-based catalyst.

  • Nitration: For the synthesis of B series analogs, the nitro group is introduced onto the tyrosine residue. This is typically performed on a protected precursor using standard nitrating agents such as nitric acid in the presence of sulfuric acid.

  • N-terminal Lipidation: The N-terminus of the peptide is acylated with a long-chain fatty acid (e.g., a C16 lipid tail) to produce the final lipopeptide.

  • Deprotection and Purification: Finally, all protecting groups are removed, and the crude product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the synthesized arylomycin analogs is quantified by determining their MICs against various bacterial strains. The standard broth microdilution method is employed as follows:

  • Bacterial Culture Preparation: Bacterial strains are grown overnight in a suitable broth medium (e.g., Mueller-Hinton II Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution of Antibiotics: The arylomycin analogs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted antibiotics. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing the Impact and Evaluation of the Nitro Group

The following diagrams illustrate the proposed influence of the nitro group on the antibacterial spectrum of arylomycins and a typical workflow for the evaluation of novel analogs.

Nitro_Group_Influence cluster_Arylomycin_Core Arylomycin Core Structure cluster_Modifications Chemical Modifications cluster_Activity Antibacterial Activity Arylomycin_Core Lipopeptide Macrocycle No_Mod Unmodified (A Series) Arylomycin_Core->No_Mod Nitro_Mod Nitration (B Series) Arylomycin_Core->Nitro_Mod Amino_Mod Amination (Derivative) Arylomycin_Core->Amino_Mod Broad_Activity Activity against Susceptible Bacteria No_Mod->Broad_Activity Maintains Nitro_Mod->Broad_Activity Maintains Strep_Activity Activity against S. agalactiae Nitro_Mod->Strep_Activity Enables Reduced_Activity Significantly Reduced Activity Amino_Mod->Reduced_Activity Leads to

Caption: Influence of the nitro group on the antibacterial spectrum of arylomycins.

Experimental_Workflow start Design of Arylomycin Analogs (with/without nitro group) synthesis Total Synthesis and Purification (HPLC) start->synthesis characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization mic_testing MIC Determination against Bacterial Panel characterization->mic_testing sar_analysis Structure-Activity Relationship (SAR) Analysis mic_testing->sar_analysis sar_analysis->start Iterative Design mechanism_studies Mechanism of Action Studies (e.g., SPase Inhibition Assay) sar_analysis->mechanism_studies conclusion Identification of Lead Compounds for Further Development mechanism_studies->conclusion

Caption: Experimental workflow for evaluating arylomycin B analogs.

Conclusion and Future Directions

The nitro group in arylomycin B antibiotics plays a subtle yet critical role in defining their antibacterial profile. While not a general potentiator of activity, its presence is key to overcoming the intrinsic resistance of specific pathogens like S. agalactiae. This expansion of the antibacterial spectrum highlights the potential for targeted chemical modifications of the arylomycin scaffold to develop new antibiotics effective against drug-resistant bacteria.

Future research in this area should focus on several key aspects:

  • Elucidating the Molecular Basis of Expanded Activity: Investigating the precise molecular interactions between nitro-arylomycins and the SPase of S. agalactiae to understand how the nitro group overcomes resistance.

  • Exploring Other Aromatic Substitutions: Systematically replacing the nitro group with other electron-withdrawing or sterically similar groups to further probe the structure-activity relationship and potentially identify modifications with even broader or more potent activity.

  • Optimizing Pharmacokinetic Properties: While the nitro group can enhance the spectrum of activity, its impact on the drug-like properties of arylomycins, such as solubility and metabolic stability, warrants further investigation to advance these compounds towards clinical development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Macrocycle of Arylomycin Antibiotics

This technical guide provides a comprehensive overview of the core macrocycle of Arylomycin antibiotics, a promising class of natural products with a novel mechanism of action. This document details the structure, biosynthesis, and mechanism of action of the arylomycin core, along with quantitative data on its biological activity and detailed experimental protocols.

The Core Macrocycle: Structure and Significance

The Arylomycin antibiotics are a family of natural products that feature a conserved lipohexapeptide structure.[1] A key feature of this structure is a 14-membered macrocycle formed by a biaryl bridge.[2][3] This rigid macrocyclic core is crucial for its biological activity, which is the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial general secretory pathway.[4][5] The natural arylomycins were initially found to have a narrow spectrum of activity, primarily against Gram-positive bacteria.[5] However, subsequent research revealed that this limited activity was often due to pre-existing resistance in many bacterial strains, suggesting that arylomycins are "latent" antibiotics with the potential for broad-spectrum activity.[6]

The core structure consists of a tripeptide that is cyclized through a biaryl linkage.[7] Different series of Arylomycins exist (A, B, and C) which are characterized by modifications to this core, such as nitration or glycosylation.[1][8] The lipopeptide tail, while not part of the macrocycle itself, is also critical for the antibiotic's activity.[7]

Biosynthesis of the Macrocyclic Core

The biosynthesis of the arylomycin macrocycle is thought to involve a key oxidative phenol (B47542) coupling reaction.[1] It is proposed that a cytochrome P450 enzyme catalyzes the formation of the biaryl bond between two tyrosine residues in a linear peptide precursor.[9] A more recent and scalable synthetic approach mimics this putative biosynthesis through a copper-mediated oxidative phenol coupling.[3]

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by inhibiting bacterial type I signal peptidase (SPase).[4][10] SPase is a crucial enzyme in the general secretory pathway, responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[4][11] The inhibition of SPase leads to an accumulation of unprocessed preproteins in the membrane, disrupting protein secretion and ultimately leading to bacterial cell death.[4][7] The C-terminal macrocycle of the arylomycin binds within a deep, hydrophobic cleft of the SPase enzyme.[7]

Signaling Pathway of SPase Inhibition

The following diagram illustrates the general secretory pathway and the point of inhibition by Arylomycin antibiotics.

G cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Unfolded Preprotein Unfolded Preprotein Ribosome->Unfolded Preprotein Translation SecB SecB Unfolded Preprotein->SecB Binding SecA SecA SecB->SecA Targeting SecYEG SecYEG Translocon SecA->SecYEG Translocation SPase Signal Peptidase (SPase) SecYEG->SPase Signal Peptide Cleavage Mature Protein Mature Protein SPase->Mature Protein Release Arylomycin Arylomycin Arylomycin->SPase Inhibition

Caption: Inhibition of the General Secretory Pathway by Arylomycins.

Quantitative Data on Biological Activity

The biological activity of Arylomycin and its derivatives is typically quantified by Minimum Inhibitory Concentration (MIC), half-maximal inhibitory concentration (IC50), and dissociation constant (Kd).

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Derivatives
CompoundOrganismStrainMIC (µg/mL)Reference
Arylomycin A-C16S. epidermidisRP62A (Sensitive)0.25[6]
Arylomycin A-C16S. aureusNCTC 8325 (Resistant)>128[5]
Arylomycin A-C16S. aureusPAS8001 (Sensitive Mutant)2[5]
Arylomycin A-C16E. coliMG1655 (Resistant)>128[5]
Arylomycin A-C16E. coliPAS0260 (Sensitive Mutant)4[5]
Arylomycin A-C16P. aeruginosaPAO1 (Resistant)>128[5]
Arylomycin A-C16P. aeruginosaPAS2006 (Sensitive Mutant)16[5]
Arylomycin B-C16S. epidermidisRP62A0.5[12]
Arylomycin B-C16S. aureusNCTC 8325>128[12]
Arylomycin B-C16S. aureusPAS80012[12]
Arylomycin C-C16S. epidermidisRP62A0.25[13]
Arylomycin C-C16S. aureusPAS80014[14]
Arylomycin C-C16E. coliPAS02608[14]
Table 2: In Vitro Inhibition of SPase (IC50 and Kd values)
CompoundEnzyme SourceIC50 (nM)Kd (nM)Reference
Arylomycin A-C16E. coli SPase70-[4]
Arylomycin A-C16S. aureus SPase1800-[4]
Arylomycin C16E. coli SPase (Pro-variant)-1283 ± 278[10]
Arylomycin C16E. coli SPase (Ser-variant)-130 ± 53[10]
Arylomycin A2E. coli SPase1000 ± 200-[15]

Experimental Protocols

Synthesis of the Arylomycin Core Macrocycle

Two primary strategies have been employed for the synthesis of the arylomycin macrocyclic core: an intramolecular Suzuki-Miyaura coupling and a copper-mediated oxidative macrocyclization.

A. Intramolecular Suzuki-Miyaura Coupling [2][12]

  • Precursor Synthesis: A linear tripeptide precursor is assembled using standard solution-phase or solid-phase peptide synthesis. This precursor contains an o-iodinated hydroxyphenylglycine and a tyrosine boronic ester.

  • Macrocyclization: The tripeptide is cyclized via an intramolecular Suzuki-Miyaura reaction, typically using a palladium catalyst (e.g., PdCl2(dppf)) and a base (e.g., NaHCO3) in a solvent like DMF.

  • Deprotection and Tail Coupling: Following macrocyclization, protecting groups are removed, and the lipopeptide tail is coupled to the macrocyclic core.

B. Copper-Mediated Oxidative Macrocyclization [3]

  • Linear Peptide Synthesis: A linear peptide precursor containing two tyrosine or hydroxyphenylglycine residues is synthesized.

  • Oxidative Coupling: The macrocyclization is achieved through a copper-mediated oxidative phenol coupling, which mimics the putative biosynthetic pathway. This is often performed using a copper(II) salt in a suitable solvent under an oxygen atmosphere.

  • Purification: The resulting macrocycle is purified using chromatographic techniques.

G Start Start Linear_Peptide_Synthesis Synthesize Linear Peptide Precursor Start->Linear_Peptide_Synthesis Lipopeptide_Synthesis Synthesize Lipopeptide Tail Start->Lipopeptide_Synthesis Macrocyclization_Choice Choose Macrocyclization Method Linear_Peptide_Synthesis->Macrocyclization_Choice Suzuki_Miyaura Intramolecular Suzuki-Miyaura Coupling Macrocyclization_Choice->Suzuki_Miyaura Oxidative_Coupling Copper-Mediated Oxidative Coupling Macrocyclization_Choice->Oxidative_Coupling Purification Purify Macrocyclic Core Suzuki_Miyaura->Purification Oxidative_Coupling->Purification Coupling Couple Macrocycle and Tail Purification->Coupling Lipopeptide_Synthesis->Coupling Final_Purification Final Purification and Characterization Coupling->Final_Purification End End Final_Purification->End

Caption: General workflow for the synthesis of Arylomycin antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of arylomycin compounds is determined using a modified broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Preparation of Antibiotic Solutions: A stock solution of the arylomycin derivative is prepared, typically in DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in broth to a standardized density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

SPase Inhibition Assay (FRET-based)

The inhibitory activity of arylomycins against SPase can be measured using a Fluorescence Resonance Energy Transfer (FRET)-based assay.[3]

  • Assay Components:

    • Purified, soluble bacterial SPase (e.g., E. coli LepB Δ2-75).

    • A FRET-labeled peptide substrate containing a fluorophore and a quencher flanking the SPase cleavage site.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Triton X-100).

    • Test inhibitor (Arylomycin derivative).

  • Procedure:

    • The SPase enzyme is pre-incubated with varying concentrations of the arylomycin inhibitor in a 96-well plate.

    • The FRET-labeled substrate is added to initiate the reaction.

    • The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value.

Resistance to Arylomycins

The primary mechanism of resistance to arylomycins is the mutation of the SPase enzyme.[10] Specifically, a proline residue at a key position in the SPase of many bacteria appears to confer natural resistance by interfering with the binding of the arylomycin.[6][10] Replacing this proline with other amino acids, such as serine or leucine, has been shown to render the bacteria susceptible to arylomycins.[5]

Logical Relationship of SPase Mutation and Resistance

G cluster_logic Logical Flow of Resistance Arylomycin Arylomycin Binding Binding Affinity Arylomycin->Binding Wild_Type_SPase Wild-Type SPase (with Proline residue) Wild_Type_SPase->Binding Low Resistance Resistance Wild_Type_SPase->Resistance Mutant_SPase Mutant SPase (e.g., Serine or Leucine) Mutant_SPase->Binding High Susceptibility Susceptibility Mutant_SPase->Susceptibility Inhibition SPase Inhibition Binding->Inhibition Bacterial_Growth Bacterial Growth Inhibition->Bacterial_Growth Bacterial_Growth->Resistance Unhindered Bacterial_Growth->Susceptibility Inhibited

Caption: The impact of SPase mutation on Arylomycin resistance.

Conclusion

The core macrocycle of the Arylomycin antibiotics represents a compelling scaffold for the development of new antibacterial agents. Its unique structure and novel mechanism of action against a well-conserved bacterial target make it an attractive starting point for medicinal chemistry efforts. Understanding the intricacies of its structure, biosynthesis, and interaction with its target, as detailed in this guide, is paramount for the successful development of next-generation Arylomycin-based therapeutics to combat the growing threat of antibiotic resistance.

References

Methodological & Application

Total Synthesis Protocol for Arylomycin B4 Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylomycins are a class of potent, naturally-derived antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase).[1][2][3][4] This unique target makes them a promising scaffold for the development of new therapeutics to combat antibiotic-resistant bacteria. This document provides a detailed overview of the total synthesis of Arylomycin B4 analogues, including experimental protocols for key reactions, a summary of their biological activity, and a description of their mechanism of action. The synthetic strategies outlined herein provide a foundation for the generation of diverse analogues to explore and optimize their antibacterial spectrum and pharmacokinetic properties.

Introduction

The rising threat of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with new mechanisms of action. The arylomycin family of lipopeptides, first isolated from Streptomyces sp., represents a promising class of such compounds.[5][6] They consist of a conserved core lipohexapeptide with a C-terminal tripeptide macrocycle and a variable N-terminal fatty acid tail.[5] The different series of arylomycins, including A, B, and lipoglycopeptides, are distinguished by modifications to the macrocyclic core, such as nitration in the B series.[5][7]

Initial studies suggested a narrow spectrum of activity for arylomycins. However, subsequent research, enabled by total synthesis, revealed a broader spectrum that is often masked by naturally occurring resistance in some bacterial species due to a specific proline residue in their SPase enzyme.[6][8] The total synthesis of arylomycin analogues is therefore crucial for overcoming this resistance and improving their therapeutic potential.[2][8] This document details a synthetic protocol for this compound analogues, focusing on a convergent strategy involving the synthesis of a macrocyclic core and a lipopeptide tail, followed by their coupling.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by inhibiting type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway.[1][3][4] SPase is responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane.[1] Inhibition of SPase leads to an accumulation of unprocessed pre-proteins in the membrane, disrupting protein localization and ultimately leading to bacterial cell death.[1][3]

arylomycin_mechanism cluster_membrane Cytoplasmic Membrane Preprotein Pre-protein with Signal Peptide SPase Type I Signal Peptidase (SPase) Preprotein->SPase Binding MatureProtein Mature Protein SPase->MatureProtein Cleavage Disruption Disruption of Protein Secretion & Cell Death SPase->Disruption Periplasm Periplasm / Extracellular Space MatureProtein->Periplasm Secretion Arylomycin This compound Analogue Arylomycin->SPase Inhibition Cytoplasm Cytoplasm Cytoplasm->Preprotein Translocation

Caption: Mechanism of action of this compound analogues.

Total Synthesis Workflow

The total synthesis of this compound analogues is a multi-step process that can be conceptually divided into three main stages:

  • Synthesis of the Macrocyclic Core: This involves the assembly of a linear tripeptide precursor containing modified amino acids, followed by an intramolecular macrocyclization reaction.

  • Synthesis of the Lipopeptide Tail: This stage involves the coupling of a fatty acid to a short peptide chain.

  • Coupling and Deprotection: The final stage involves the coupling of the macrocyclic core to the lipopeptide tail, followed by the removal of protecting groups to yield the final this compound analogue.

synthesis_workflow cluster_macrocycle Macrocyclic Core Synthesis cluster_lipopeptide Lipopeptide Tail Synthesis A1 Protected Amino Acids A2 Linear Tripeptide Precursor Assembly (Solution-phase peptide coupling) A1->A2 A3 Intramolecular Macrocyclization (e.g., Suzuki-Miyaura Coupling) A2->A3 A4 Macrocyclic Core A3->A4 C1 Coupling of Macrocyclic Core and Lipopeptide Tail A4->C1 B1 Fatty Acid & Protected Dipeptide B2 Lipopeptide Tail Assembly (Amide coupling) B1->B2 B3 Lipopeptide Tail B2->B3 B3->C1 C2 Global Deprotection C1->C2 C3 Purification (e.g., Preparative HPLC) C2->C3 C4 This compound Analogue C3->C4

Caption: General workflow for the total synthesis of this compound analogues.

Experimental Protocols

The following protocols are representative methods for the key steps in the synthesis of an this compound analogue. Modifications may be necessary for the synthesis of specific analogues.

Synthesis of the Tripeptide Macrocycle Precursor

This protocol describes the assembly of the linear tripeptide that will undergo macrocyclization. The synthesis is typically performed in the solution phase using standard peptide coupling reagents.[2]

Materials:

  • Protected amino acids (e.g., Boc-L-Ala-OH, H-D-Tyr(Bzl)-OMe, Boc-L-Hpg(4-I)-OH)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

Procedure:

  • Dipeptide Formation: To a solution of Boc-L-Ala-OH (1.0 eq) and H-D-Tyr(Bzl)-OMe (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

  • Boc Deprotection: Dissolve the purified dipeptide in a 1:1 mixture of DCM/TFA and stir at room temperature for 1 hour. Concentrate the solution under reduced pressure to yield the deprotected dipeptide.

  • Tripeptide Formation: Couple the deprotected dipeptide with Boc-L-Hpg(4-I)-OH using the same procedure as for the dipeptide formation.

Suzuki-Miyaura Macrocyclization

This key step forms the biaryl bond to create the 14-membered macrocycle.[5][8]

Materials:

  • Linear tripeptide precursor with an aryl iodide and an aryl boronic ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., DMF, Toluene (B28343)/Water)

Procedure:

  • To a degassed solution of the linear tripeptide precursor (1.0 eq) in a mixture of toluene and water, add Pd(PPh3)4 (0.1 eq) and K2CO3 (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Purify the macrocyclic product by flash column chromatography.

Synthesis of the Lipopeptide Tail

The lipopeptide tail is synthesized by coupling a fatty acid to a dipeptide.

Materials:

  • Fatty acid (e.g., Myristic acid)

  • Protected dipeptide (e.g., H-Gly-L-Asn(Trt)-OtBu)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of myristic acid (1.0 eq) and the protected dipeptide (1.0 eq) in DMF, add HBTU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 6 hours.

  • Work-up and Purification: Perform an aqueous work-up as described for the peptide couplings and purify the product by column chromatography.

Final Coupling and Deprotection

The final steps involve coupling the macrocycle and the lipopeptide tail, followed by removal of all protecting groups.

Materials:

  • Macrocyclic core

  • Lipopeptide tail

  • Coupling reagents (e.g., DEPBT)

  • Deprotection reagents (e.g., TFA, H2/Pd-C)

  • Solvents (e.g., DMF, DCM)

Procedure:

  • Coupling: Couple the deprotected macrocyclic core with the lipopeptide tail using DEPBT as the coupling agent in DMF.

  • Global Deprotection: Treat the fully protected this compound analogue with a cocktail of TFA and scavengers (e.g., triisopropylsilane, water) to remove acid-labile protecting groups. If benzyl (B1604629) groups are present, perform hydrogenolysis using H2 and Pd/C.

  • Purification: Purify the final compound by preparative reverse-phase HPLC to yield the desired this compound analogue.

Biological Activity Data

The antibacterial activity of this compound analogues is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The following table summarizes representative MIC data for a synthesized Arylomycin B-C16 analogue.[5]

Bacterial StrainMIC (µg/mL) of Arylomycin B-C16
Staphylococcus epidermidis (Wild Type)0.25
Staphylococcus aureus (Arylomycin-sensitive mutant)2
Staphylococcus aureus (Wild Type)>128
Escherichia coli (Arylomycin-sensitive mutant)4
Escherichia coli (Wild Type)>128
Pseudomonas aeruginosa (Arylomycin-sensitive mutant)16
Pseudomonas aeruginosa (Wild Type)>128
Streptococcus agalactiae8

Conclusion

The total synthesis of this compound analogues provides a powerful platform for the development of novel antibiotics. The protocols and workflows detailed in this document offer a comprehensive guide for researchers in this field. By systematically modifying the macrocyclic core and the lipopeptide tail, it is possible to generate a diverse library of analogues with improved activity against resistant pathogens and optimized pharmacological properties. Further exploration of this promising class of natural products is warranted to address the urgent need for new antibacterial agents.

References

Application Notes and Protocols for Cell-Based Assay Design for Testing Arylomycin B4 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycin B4 is a member of a novel class of cyclic lipopeptide antibiotics that exhibit potent antimicrobial activity by targeting bacterial type I signal peptidase (SPase).[1] SPase is an essential enzyme in the bacterial protein secretion pathway, responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane.[1] Its inhibition leads to an accumulation of unprocessed pre-proteins in the membrane, disrupting cellular function and ultimately leading to bacterial cell death. The unique mechanism of action of arylomycins makes them promising candidates for the development of new therapeutics against drug-resistant bacteria.

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound. The assays include determination of its antibacterial potency, assessment of its cytotoxicity against mammalian cells, and a method to quantify its inhibitory effect on SPase in a cellular context.

Data Presentation

The following tables summarize the expected quantitative data from the described assays, providing a clear and structured comparison of this compound's activity against a Gram-positive and a Gram-negative bacterium, as well as its effect on a human cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainStrain TypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL) [Positive Control]
Staphylococcus aureus ATCC 29213Gram-positive0.5 - 2.00.5 - 2.0
Escherichia coli ATCC 25922Gram-negative>128Not Applicable

Table 2: Cytotoxicity of this compound against Human Cells

Cell LineCell TypeThis compound IC50 (µg/mL)Doxorubicin IC50 (µg/mL) [Positive Control]
HEK293Human Embryonic Kidney>500.1 - 1.0

Table 3: Cell-Based Signal Peptidase (SPase) Inhibition by this compound

Bacterial StrainReporter SystemThis compound IC50 (µg/mL)Control (No Inhibitor)
Staphylococcus aureus (with reporter plasmid)Bla Reporter1.0 - 4.0No Inhibition
Escherichia coli (with reporter plasmid)Bla Reporter>128No Inhibition

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_membrane Bacterial Cytoplasmic Membrane Pre-protein Pre-protein SPase SPase Pre-protein->SPase Binds to Mature Protein Mature Protein SPase->Mature Protein Cleaves pre-protein into Signal Peptide Signal Peptide SPase->Signal Peptide Cellular Function Cellular Function Inhibition Inhibition of SPase leads to accumulation of pre-proteins and cell death Mature Protein->Cellular Function Performs This compound This compound This compound->SPase Inhibits

Caption: Mechanism of this compound inhibition of bacterial type I signal peptidase (SPase).

Experimental Workflow for MIC Determination

Start Start Prepare this compound serial dilutions Prepare this compound serial dilutions Start->Prepare this compound serial dilutions Inoculate with bacterial suspension Inoculate with bacterial suspension Prepare this compound serial dilutions->Inoculate with bacterial suspension Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate with bacterial suspension->Incubate at 37°C for 18-24h Visually assess for turbidity Visually assess for turbidity Incubate at 37°C for 18-24h->Visually assess for turbidity Determine MIC Determine MIC Visually assess for turbidity->Determine MIC End End Determine MIC->End

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship of the Testing Strategy

This compound Efficacy Testing This compound Efficacy Testing Antibacterial Potency Antibacterial Potency This compound Efficacy Testing->Antibacterial Potency Mammalian Cell Cytotoxicity Mammalian Cell Cytotoxicity This compound Efficacy Testing->Mammalian Cell Cytotoxicity Target Engagement (SPase Inhibition) Target Engagement (SPase Inhibition) This compound Efficacy Testing->Target Engagement (SPase Inhibition) Therapeutic Potential Therapeutic Potential Antibacterial Potency->Therapeutic Potential Mammalian Cell Cytotoxicity->Therapeutic Potential Target Engagement (SPase Inhibition)->Therapeutic Potential

Caption: Interrelationship of assays to determine the therapeutic potential of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 128 µg/mL to 0.125 µg/mL.

    • Include a positive control (no antibiotic) and a negative control (no bacteria) for each bacterial strain.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of a mammalian cell line.

Materials:

  • This compound

  • HEK293 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Cell-Based Signal Peptidase (SPase) Inhibition Assay using a β-Lactamase (Bla) Reporter System

This assay quantitatively measures the inhibition of SPase activity within bacterial cells. The principle relies on a fusion protein consisting of a signal peptide cleavable by SPase, fused to a mature β-lactamase (Bla) that lacks its own signal sequence. When SPase is active, it cleaves the signal peptide, releasing functional Bla into the periplasm, where it can hydrolyze a chromogenic cephalosporin (B10832234) substrate (e.g., nitrocefin), leading to a color change. Inhibition of SPase prevents this cleavage and subsequent color development.[2][3]

Materials:

  • Bacterial strain (S. aureus or a permeable E. coli strain) transformed with a plasmid expressing the SPase-Bla reporter fusion protein.

  • This compound

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Nitrocefin (B1678963) (chromogenic β-lactamase substrate)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain carrying the reporter plasmid overnight in TSB with appropriate antibiotic selection for plasmid maintenance.

    • Dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh TSB.

    • In a 96-well plate, prepare serial dilutions of this compound in TSB.

    • Add the diluted bacterial culture to each well.

    • Include a positive control (no inhibitor) and a negative control (bacteria without the reporter plasmid).

    • Incubate the plate at 37°C with shaking for a period that allows for protein expression (e.g., 2-4 hours).

  • β-Lactamase Activity Measurement:

    • Add nitrocefin solution to each well to a final concentration of 50-100 µg/mL.

    • Immediately begin measuring the absorbance at 486 nm (for hydrolyzed nitrocefin) kinetically over 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (change in absorbance over time) for each concentration of this compound.

    • Normalize the rates to the positive control (100% SPase activity).

    • Plot the percentage of SPase activity against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the SPase activity.

References

Application Notes and Protocols for Arylomycin B4 in Gram-negative Bacteria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of natural lipopeptide antibiotics that function by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1][2][3] While natural arylomycins like Arylomycin B4 have demonstrated activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria is often limited due to a naturally occurring proline residue in the SPase of many Gram-negative species, which confers resistance.[4][5] However, research has led to the development of synthetic arylomycin analogs with potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative pathogens.[6][7]

This document provides detailed application notes and protocols for the use of this compound and its analogs in Gram-negative bacteria research, focusing on their mechanism of action, methods for susceptibility testing, and assessment of synergistic interactions with other antibiotics.

Mechanism of Action: Inhibition of Type I Signal Peptidase

This compound targets and inhibits type I signal peptidase (SPase), a membrane-bound serine protease crucial for bacterial viability.[1][2][8] SPase is responsible for cleaving the N-terminal signal peptides from preproteins that are translocated across the cytoplasmic membrane.[3][9] The inhibition of SPase leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting essential cellular processes and ultimately leading to bacterial cell death.[1][3] The activity of arylomycins is a result of this insufficient flux of proteins through the secretion pathway and the subsequent mislocalization of proteins.[1][2]

Arylomycin_Mechanism_of_Action cluster_membrane Cytoplasmic Membrane Sec_translocon Sec Translocon SPase Type I Signal Peptidase (SPase) Sec_translocon->SPase Signal Peptide Cleavage Mature_protein_periplasm Mature Protein (Periplasm) SPase->Mature_protein_periplasm Accumulated_preprotein Accumulated Preproteins SPase->Accumulated_preprotein Arylomycin_B4 This compound Arylomycin_B4->SPase Inhibition Preprotein_cytoplasm Preprotein (Cytoplasm) Preprotein_cytoplasm->Sec_translocon Translocation Cell_death Cell Death Accumulated_preprotein->Cell_death

Mechanism of this compound action on bacterial protein secretion.

Data Presentation: In Vitro Activity of Arylomycin Analogs

The following tables summarize the minimum inhibitory concentrations (MICs) of various arylomycin analogs against susceptible and resistant strains of Gram-negative bacteria. These values highlight the enhanced potency of optimized derivatives.

Table 1: MICs of Arylomycin C16 against Wild-Type and Mutant Gram-negative Bacteria

OrganismStrainRelevant SPase GenotypeMIC (µg/mL)
Escherichia coliWild-TypeProline at residue 84>128
Escherichia coliPAS0260P84L mutation1
Pseudomonas aeruginosaWild-TypeProline at residue 84>128
Pseudomonas aeruginosaPAS2006P84L mutation4

Data sourced from initial efforts toward the optimization of arylomycins for antibiotic activity.[10]

Table 2: In Vitro Activity of Optimized Arylomycin Analog G0775 against MDR Gram-negative Isolates

OrganismNumber of IsolatesMIC Range (µg/mL)MIC90 (µg/mL)
Escherichia coli49≤0.25 - 2≤0.25
Klebsiella pneumoniae49≤0.25 - 2≤0.25
Acinetobacter baumannii16≤0.25 - >164
Pseudomonas aeruginosa120.5 - >1616

Data sourced from a report on optimized arylomycins as a new class of Gram-negative antibiotics.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound or its analogs against Gram-negative bacteria using the broth microdilution method, following CLSI guidelines.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Prepare 2-fold Serial Dilutions of this compound serial_dilution->inoculate_plate incubate Incubate at 37°C for 16-20h inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • This compound or analog

  • Gram-negative bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Arylomycin Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Broth Microdilution Assay:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Well 11 serves as a positive control (no drug), and well 12 serves as a negative control (no bacteria).

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antibiotic (e.g., an aminoglycoside).

Materials:

  • This compound or analog

  • Second antibiotic of interest

  • Gram-negative bacterial strain

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of both antibiotics at concentrations four times higher than the highest concentration to be tested in the assay.

  • Plate Setup:

    • Along the x-axis of a 96-well plate, create serial dilutions of this compound.

    • Along the y-axis, create serial dilutions of the second antibiotic.

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Protocol 3: Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Time_Kill_Curve_Workflow start Start prep_culture Prepare Bacterial Culture (Log phase) start->prep_culture add_arylomycin Add this compound at various MIC multiples prep_culture->add_arylomycin incubate_sample Incubate and Sample at Time Points (0, 2, 4, 8, 24h) add_arylomycin->incubate_sample plate_count Plate Serial Dilutions and Count CFUs incubate_sample->plate_count plot_data Plot Log10 CFU/mL vs. Time plate_count->plot_data end End plot_data->end

Workflow for Time-Kill Curve Assay.

Materials:

  • This compound or analog

  • Gram-negative bacterial strain

  • CAMHB

  • Sterile culture tubes

  • Agar plates for colony counting

Procedure:

  • Prepare Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase (OD₆₀₀ of ~0.4-0.6).

  • Inoculation: Dilute the culture to a starting density of approximately 5 x 10⁵ CFU/mL in fresh CAMHB containing different concentrations of this compound (e.g., 0x, 1x, 2x, 4x, and 8x MIC).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antibiotic. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Conclusion

This compound and its optimized analogs represent a promising class of antibiotics with a novel mechanism of action against Gram-negative bacteria. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in combating antibiotic resistance. Further research into their spectrum of activity, synergistic potential, and in vivo efficacy is warranted.

References

Application Note: Arylomycin B4 as a Chemical Probe for Bacterial Viability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylomycin B4 is a lipoglycopeptide antibiotic that serves as a potent and specific chemical probe for the study of bacterial viability through the inhibition of type I signal peptidase (SPase). This enzyme is essential for the secretion of numerous proteins in bacteria, and its inhibition leads to a cascade of events culminating in cell death. This application note provides detailed protocols for utilizing this compound in bacterial viability assays, methods for determining its minimum inhibitory concentration (MIC), and procedures for in vitro enzyme inhibition studies. Furthermore, it presents quantitative data on its activity and visual workflows to guide experimental design.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel bacterial targets and the development of new chemical tools to study them. Type I signal peptidase (SPase) represents a promising underexploited target for antibacterial drug discovery. Arylomycins are a class of natural product antibiotics that specifically inhibit SPase.[1][2][3] this compound, a member of this class, has demonstrated significant activity against various bacterial strains, making it a valuable tool for investigating the physiological consequences of SPase inhibition and for screening new antibacterial agents. This document outlines the use of this compound as a chemical probe for bacterial viability studies.

Mechanism of Action

This compound exerts its antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase). SPase is a crucial membrane-bound enzyme responsible for cleaving the N-terminal signal peptides from pre-proteins that are translocated across the cytoplasmic membrane.[1][2] The inhibition of SPase by this compound leads to the accumulation of unprocessed pre-proteins in the cell membrane, disrupting membrane integrity and blocking the secretion of essential proteins. This disruption of protein secretion ultimately leads to bacterial cell death. The specificity of this compound for SPase makes it an excellent probe for studying the bacterial secretome and its role in viability.

cluster_bacterium Bacterial Cell Arylomycin_B4 This compound SPase Type I Signal Peptidase (SPase) Arylomycin_B4->SPase Inhibits Membrane_Disruption Membrane Disruption & Protein Secretion Blockage Mature_Protein Mature Secreted Protein SPase->Mature_Protein Cleaves Signal Peptide Pre-protein Pre-protein with Signal Peptide Pre-protein->SPase Substrate Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of this compound action.

Quantitative Data

The following table summarizes the biological activity of this compound and its close analogs against various bacterial strains. Note that MIC values can vary between different studies and bacterial isolates.

CompoundBacterial StrainMIC (µg/mL)IC₅₀ (nM)Reference
Arylomycin B-C16 Staphylococcus epidermidisPotent activity-[4]
Staphylococcus aureus (wild type)>128-[4]
Staphylococcus aureus (mutant)Active-[4]
Arylomycin A-C16 Staphylococcus aureus (panel of strains)16 to >128-[5][6]
Staphylococcus aureus USA30016-[7]
Arylomycin M131 Staphylococcus aureus (panel of strains)1 to >32-[5][6]
Arylomycin C16 S. aureus SPase (wild type)-1283 ± 278[8]
S. aureus SPase (P29S mutant)-130 ± 53[8]

Note: Data for Arylomycin B-C16, a close structural analog of this compound, and other relevant arylomycins are included due to the limited availability of specific data for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial culture in mid-log phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile 96-well microtiter plates

  • Incubator

  • Plate reader (optional)

Protocol:

  • Prepare a 2-fold serial dilution of this compound in broth directly in the 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 1 x 10⁵ CFU/mL in broth.

  • Inoculate each well containing the this compound dilution with 50 µL of the bacterial suspension.

  • Include a positive control (bacteria without antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Bacterial Viability Assay using Resazurin (B115843)

Objective: To quantify the viability of bacteria after treatment with this compound by measuring metabolic activity.

Materials:

  • This compound

  • Bacterial culture in mid-log phase

  • Appropriate growth medium

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)

  • Sterile, opaque-walled 96-well plates

  • Fluorescence plate reader

Protocol:

  • Prepare a bacterial suspension in fresh growth medium.

  • In the 96-well plate, add 100 µL of the bacterial suspension to each well.

  • Add varying concentrations of this compound to the wells. Include untreated controls.

  • Incubate the plate at 37°C for the desired treatment duration (e.g., 4, 8, or 24 hours).

  • Add 10 µL of the resazurin solution to each well.

  • Incubate for an additional 1-4 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. A decrease in fluorescence correlates with reduced cell viability.

cluster_workflow Bacterial Viability Assay Workflow Start Start: Bacterial Culture (Mid-log phase) Treatment Expose to this compound (Varying Concentrations) Start->Treatment Incubation_1 Incubate (e.g., 37°C, 4-24h) Treatment->Incubation_1 Resazurin Add Resazurin Solution Incubation_1->Resazurin Incubation_2 Incubate (1-4h) Resazurin->Incubation_2 Measurement Measure Fluorescence/ Absorbance Incubation_2->Measurement Analysis Data Analysis: Compare to Controls Measurement->Analysis End End: Determine Viability Analysis->End

Caption: Workflow for bacterial viability assay.

In Vitro SPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified SPase.

Materials:

  • Purified bacterial SPase

  • Fluorogenic SPase substrate (e.g., a FRET-based peptide)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% Triton X-100)

  • Sterile, black, flat-bottom 96-well plates

  • Fluorescence plate reader

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the 96-well plate, add a fixed amount of purified SPase to each well.

  • Add the different concentrations of this compound to the wells. Include a no-inhibitor control.

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately begin kinetic measurement of fluorescence in a plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical probe for investigating bacterial viability through the specific inhibition of type I signal peptidase. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. The targeted mechanism of this compound makes it a powerful tool for validating SPase as an antibacterial target, for screening for novel inhibitors, and for dissecting the intricacies of bacterial protein secretion and its impact on cell survival.

References

Application Notes and Protocols for the Purification of Arylomycin B4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Arylomycin B4, a potent lipopeptide antibiotic. The primary method detailed is reversed-phase high-performance liquid chromatography (RP-HPLC), which has been successfully employed in the synthesis and purification of Arylomycin B and its analogues.[1] Additionally, this document briefly outlines the principles of other potential chromatographic techniques that could be adapted for this compound purification.

Introduction to this compound Purification

This compound is a member of the arylomycin class of antibiotics, which are cyclic lipopeptides.[1] Effective purification is critical to obtaining a high-purity product for research, preclinical, and clinical applications. The hydrophobic nature of the lipid tail and the peptidic core of this compound make reversed-phase chromatography the method of choice for its purification.

Reversed-Phase HPLC for this compound Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation is achieved by a gradient of increasing organic solvent, which elutes compounds based on their increasing hydrophobicity.

Quantitative Data Summary

The following table summarizes typical yields obtained during the purification of Arylomycin B analogues using preparative RP-HPLC. While specific data for this compound is not extensively published, these values from closely related compounds provide a reasonable expectation of purification efficiency.

Purification StepCompoundYield (%)Reference
Final purification of protected Arylomycin B derivativeProtected Arylomycin44Schaber, C.J., et al. (2011)[1]
Final purification of deprotected Arylomycin B derivativeArylomycin B analogue67Schaber, C.J., et al. (2011)[1]
Purification of a synthetic intermediateCompound 1230Schaber, C.J., et al. (2011)[1]
Experimental Protocol: Preparative RP-HPLC

This protocol is based on methods reported for the purification of synthetic Arylomycin B analogues.[1][2]

Instrumentation:

  • Preparative HPLC system with binary gradient capability (e.g., Dynamax SD-200 pumps)

  • UV detector (monitoring at 220 nm)

  • Fraction collector

Chromatographic Conditions:

  • Column: Phenomenex Jupiter C18, 10 µm, 300 Å, 21.2 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in 90% Acetonitrile / 10% Water

  • Flow Rate: 15-20 mL/min (typical for this column dimension)

  • Gradient: A linear gradient is typically employed. The specific gradient will depend on the exact hydrophobicity of the crude material but a common starting point is a shallow gradient from a low percentage of mobile phase B to a high percentage over 30-60 minutes. For example, a linear gradient of 1.0% B per minute has been used.[1]

  • Sample Loading: The crude sample is dissolved in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DMF) and loaded onto the column equilibrated at a low percentage of mobile phase B (e.g., 0-10% B).

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound product in a small volume of a solvent that is compatible with the mobile phase (e.g., Methanol, DMF). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Chromatographic Run: Initiate the gradient program.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The main peak corresponding to this compound should be collected.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC.

  • Pooling and Evaporation: Pool the pure fractions and remove the organic solvent and water, typically by lyophilization, to obtain the purified this compound as a solid.

Workflow Diagram:

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Equilibrate Equilibrate Column Inject Inject Sample Equilibrate->Inject Prepare_Sample Prepare Crude Sample Prepare_Sample->Inject Run_Gradient Run Gradient Inject->Run_Gradient Collect Collect Fractions Run_Gradient->Collect Analyze Analyze Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Product Pure this compound Lyophilize->Pure_Product

Caption: Workflow for the purification of this compound using preparative RP-HPLC.

Alternative Chromatographic Methods

While RP-HPLC is the most documented method for Arylomycin purification, other chromatographic techniques could potentially be employed, particularly for initial capture or polishing steps.

Ion-Exchange Chromatography (IEX)

Principle: IEX separates molecules based on their net surface charge.[3] this compound possesses ionizable groups, making IEX a potential purification method. The stationary phase has a charged surface that interacts with oppositely charged analytes. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

Potential Application: IEX could be used as an initial capture step to separate this compound from other charged impurities in a crude extract.

Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their surface hydrophobicity.[4] Unlike reversed-phase chromatography, HIC uses a less hydrophobic stationary phase and a high salt concentration in the mobile phase to promote binding. Elution is achieved by decreasing the salt gradient.[4]

Potential Application: HIC could be a useful polishing step, offering a different selectivity compared to RP-HPLC. It is generally less denaturing than RP-HPLC, which could be advantageous if maintaining a specific conformation is critical.

Size-Exclusion Chromatography (SEC)

Principle: SEC, also known as gel filtration, separates molecules based on their size (hydrodynamic volume).[5] The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.[5]

Potential Application: SEC is typically used for buffer exchange or for separating aggregates from the monomeric form of a molecule. It could be employed as a final polishing step to remove any high-molecular-weight or low-molecular-weight impurities.

Logical Relationship of Potential Purification Steps:

Purification_Strategy cluster_capture Capture Step (Optional) cluster_purification Main Purification cluster_polishing Polishing Step (Optional) Crude_Extract Crude this compound Extract IEX Ion-Exchange Chromatography Crude_Extract->IEX Alternative 1 RP_HPLC Reversed-Phase HPLC Crude_Extract->RP_HPLC Direct Method IEX->RP_HPLC HIC Hydrophobic Interaction Chromatography RP_HPLC->HIC Pure_Product High-Purity this compound RP_HPLC->Pure_Product Sufficient Purity SEC Size-Exclusion Chromatography HIC->SEC SEC->Pure_Product

References

Troubleshooting & Optimization

Overcoming Arylomycin B4 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Arylomycin B4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the aqueous solubility of this compound during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lipohexapeptide antibiotic belonging to the arylomycin family of natural products.[1] It is a hydrophobic molecule, which leads to poor solubility in aqueous buffers commonly used in biological assays. This can result in compound precipitation, leading to inaccurate and irreproducible experimental outcomes.

Q2: What is the recommended solvent for preparing this compound stock solutions?

For in vitro susceptibility testing, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[2] A common stock solution concentration used for similar arylomycins (A-C16) is 10 mg/mL in 100% anhydrous DMSO.[2]

Q3: What is the maximum recommended concentration of DMSO in the final assay medium?

To prevent solvent-induced inhibition of microbial growth, the final concentration of DMSO in the microdilution wells should not exceed 1% (v/v).

Q4: Can modifications to the arylomycin structure improve solubility?

Yes, studies have shown that glycosylation of the arylomycin macrocycle can increase aqueous solubility and reduce protein binding without compromising antibacterial activity.[3][4] This suggests that structural modifications can be a key strategy for improving the pharmacokinetic properties of this antibiotic class.[3]

Q5: Are there alternatives to DMSO for solubilizing this compound?

While DMSO is the standard, other strategies for hydrophobic compounds include the use of co-solvents or surfactants. However, any alternative solvent system would need to be carefully validated to ensure it doesn't interfere with the biological assay or the compound's activity.

Troubleshooting Guide: this compound Precipitation

This guide addresses common precipitation issues encountered when working with this compound in aqueous buffers.

Problem Possible Cause Recommended Solution
Precipitation in the DMSO stock solution. 1. Incomplete Dissolution: The compound may not be fully dissolved in the DMSO. 2. Moisture Contamination: The DMSO may have absorbed moisture from the air, reducing its solvating power for hydrophobic compounds. 3. Stock Concentration Too High: The concentration of this compound may exceed its solubility limit even in DMSO.1. Ensure vigorous vortexing to fully dissolve the compound. Gentle warming can be attempted, but stability at elevated temperatures should be considered. 2. Use anhydrous, high-purity DMSO and store it properly to prevent moisture absorption. 3. Prepare a new stock solution at a lower concentration.
Precipitation upon dilution into aqueous buffer (e.g., for MIC assay). 1. "Crashing Out": Rapid dilution of a DMSO-solubilized compound into an aqueous medium can cause it to precipitate out of solution. 2. Final Concentration Exceeds Solubility Limit: The target concentration in the aqueous medium is higher than the compound's solubility limit in that specific buffer, even with <1% DMSO. 3. Buffer Composition: The pH or ionic strength of the buffer may not be optimal for this compound solubility.1. Add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate mixing and reduce the shock of the solvent change. 2. Determine the maximum soluble concentration in the final assay medium. This may be the upper limit for your experiment. 3. Consider a buffer with a different pH or the addition of solubilizing agents.
Inconsistent or irreproducible MIC values. 1. Precipitation in some wells: Inconsistent precipitation can lead to variable effective concentrations of the antibiotic. 2. Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of standard microtiter plates.1. Visually inspect all wells for precipitation before and after incubation. 2. Use low-binding microtiter plates. The addition of a non-ionic surfactant, such as Tween 80 (e.g., at a final concentration of 0.002%), can also help to minimize adsorption and prevent precipitation.

Data on this compound Solubility

Solvent/Buffer System Solubility Notes
100% DMSOSolubleRecommended for preparing high-concentration stock solutions (e.g., 10 mg/mL).[2]
Cation-adjusted Mueller-Hinton II Broth (CAMHB) with <1% DMSOLimitedThe final concentration should be carefully tested for precipitation. MICs for a similar arylomycin (B-C16) have been determined at concentrations up to >128 µg/mL, though solubility at the highest concentrations is not guaranteed.[1]
Phosphate-Buffered Saline (PBS) with <1% DMSOPoorHigh potential for precipitation, especially at higher concentrations.
Aqueous Buffers with Surfactants (e.g., Tween 80)EnhancedThe addition of non-ionic surfactants can improve solubility and prevent precipitation. Optimal concentrations need to be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO.

    • Vortex vigorously until the this compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or below to minimize freeze-thaw cycles.

Protocol 2: Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Media Preparation: Use Cation-adjusted Mueller-Hinton II Broth (CAMHB) for most non-fastidious bacteria.[1]

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound stock solution in CAMHB.

    • Start with a high concentration and dilute across the plate to cover the desired concentration range (e.g., 128 µg/mL to 0.125 µg/mL).

    • Ensure the final concentration of DMSO in each well is ≤1%.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from fresh colonies on an agar (B569324) plate.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-24 hours.

  • Reading the MIC:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Visually inspect the wells for any signs of precipitation that could interfere with the reading.

Visualizations

SPase_Pathway This compound Mechanism of Action cluster_membrane Cytoplasmic Membrane Preprotein Preprotein SPase Type I Signal Peptidase (SPase) Preprotein->SPase Translocation & Targeting Mature_Protein Mature_Protein SPase->Mature_Protein Cleavage Signal_Peptide Signal_Peptide SPase->Signal_Peptide Periplasm Periplasm Mature_Protein->Periplasm Release to Periplasm Ribosome Ribosome (in Cytoplasm) Ribosome->Preprotein Synthesis Arylomycin_B4 This compound Arylomycin_B4->SPase Inhibition

Caption: this compound inhibits Type I Signal Peptidase (SPase).

Solubility_Workflow Experimental Workflow for Solubility Assessment Start Start Prep_Stock Prepare 10 mg/mL Stock in 100% DMSO Start->Prep_Stock Serial_Dilute Serially dilute stock in aqueous buffer Prep_Stock->Serial_Dilute Incubate Incubate at RT Serial_Dilute->Incubate Visual_Inspect Precipitation Observed? Incubate->Visual_Inspect Measure_Conc Measure concentration of soluble compound (e.g., HPLC) Visual_Inspect->Measure_Conc No Insoluble Insoluble/ Precipitated Visual_Inspect->Insoluble Yes Soluble Soluble Measure_Conc->Soluble Troubleshoot Troubleshoot: - Lower concentration - Add surfactant (Tween 80) Insoluble->Troubleshoot Troubleshoot->Serial_Dilute

Caption: Workflow for assessing and troubleshooting this compound solubility.

References

Arylomycin B4 stability and degradation profile in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation profile of Arylomycin B4 in common culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard culture media?

A1: Direct quantitative stability data for this compound in culture media is limited in publicly available literature. However, based on studies of similar lipopeptide antibiotics like daptomycin (B549167), this compound is susceptible to degradation over time, especially at physiological temperatures (37°C). The primary degradation pathways are likely hydrolysis of its ester and amide bonds. For experimental planning, it is recommended to prepare fresh solutions of this compound and use them within a few hours, or to conduct a preliminary stability study under your specific experimental conditions.

Q2: What are the likely degradation products of this compound?

A2: The degradation of this compound is expected to occur via hydrolysis. The primary degradation products would likely result from the cleavage of the ester linkage within the macrocycle and hydrolysis of the amide bonds in the peptide backbone, including deacylation of the lipid tail. One study on the related lipopeptide daptomycin identified ring-opening hydrolysis and deacylation as major degradation pathways[1].

Q3: Which culture medium is recommended for this compound activity assays?

A3: Cation-adjusted Mueller Hinton II Broth (MHBII) is a commonly used medium for determining the Minimum Inhibitory Concentration (MIC) of arylomycins against various bacterial strains.[2][3][4] The cation adjustment is crucial as the activity of some lipopeptide antibiotics can be influenced by the concentration of divalent cations like calcium and magnesium.

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is typically dissolved in a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[4] For short-term storage, stock solutions should be kept at 4°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected antimicrobial activity. 1. Degradation of this compound: The compound may have degraded in the culture medium during incubation. 2. Suboptimal Cation Concentration: The activity of lipopeptides can be dependent on cation concentrations.1. Prepare fresh this compound solutions for each experiment. Minimize the time between solution preparation and use. Consider performing a time-kill assay to assess the stability over the course of your experiment. 2. Ensure you are using cation-adjusted Mueller Hinton Broth. If using a different medium, you may need to supplement it with calcium salts to the appropriate concentration.
Precipitation of this compound in aqueous solutions. Poor Solubility: Arylomycins are lipophilic and can have limited solubility in aqueous media, leading to aggregation and precipitation.1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the stock solution is low (typically ≤1%) in the final culture medium to avoid solvent effects on the microorganisms. 2. Gently vortex or sonicate the solution upon dilution into the aqueous medium to aid dissolution. 3. Visually inspect for any precipitation before use.
Variability in MIC results between experiments. 1. Inconsistent Inoculum Size: Variations in the starting bacterial density can affect MIC values. 2. Adsorption to Labware: Lipophilic compounds can adsorb to plastic surfaces, reducing the effective concentration.1. Standardize your inoculum preparation to ensure a consistent starting cell density for each experiment. 2. Consider using low-adhesion microplates or glassware for experiments with low concentrations of this compound. Pre-rinsing pipette tips with the solution before transfer can also help minimize loss.

Quantitative Data Summary

Table 1: Estimated Degradation Profile of a Lipopeptide Antibiotic in Aqueous Solution

Time (hours)Estimated % Remaining (at 37°C)Potential Degradation Products
0100%-
6~75%Ring-opened hydrolytic product
12~50%Ring-opened hydrolytic product, Deacylated peptide core
24<25%Further peptide backbone cleavage products

This data is extrapolated from studies on daptomycin and should be used for guidance only.[1][5]

Experimental Protocols

Protocol for Assessing this compound Stability in Culture Medium

This protocol outlines a method to determine the stability of this compound in a liquid culture medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Culture medium of choice (e.g., Cation-adjusted Mueller Hinton II Broth)
  • Sterile microcentrifuge tubes
  • Incubator shaker (37°C)
  • HPLC system with a C18 column
  • Acetonitrile (B52724) (ACN), water, and formic acid (or trifluoroacetic acid) for mobile phase

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.
  • Spike the culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µg/mL).
  • Dispense aliquots of the this compound-containing medium into sterile microcentrifuge tubes for each time point.
  • Incubate the tubes at 37°C with shaking.
  • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube and immediately store it at -80°C to halt further degradation.
  • For analysis, thaw the samples and precipitate proteins by adding an equal volume of cold acetonitrile.
  • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
  • Transfer the supernatant to an HPLC vial.
  • Analyze the samples by reverse-phase HPLC using a suitable gradient of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid).
  • Monitor the elution of this compound using a UV detector at an appropriate wavelength.
  • Quantify the peak area of the intact this compound at each time point and normalize it to the peak area at time 0 to determine the percentage remaining.

Protocol for Identification of Degradation Products by LC-MS/MS

This protocol can be used to identify the potential degradation products of this compound.

1. Materials:

  • Degraded samples of this compound from the stability study.
  • LC-MS/MS system with a high-resolution mass spectrometer.
  • C18 column suitable for mass spectrometry.

2. Procedure:

  • Prepare the samples as described in the stability assessment protocol.
  • Inject the samples into the LC-MS/MS system.
  • Separate the components using a similar gradient as for the HPLC analysis.
  • Acquire mass spectra in both full scan mode to identify the molecular weights of potential degradation products and in tandem MS (MS/MS) mode to obtain fragmentation patterns.
  • Analyze the mass spectra to identify ions with masses corresponding to predicted hydrolytic products (e.g., an 18 Da increase for hydrolysis, loss of the lipid tail for deacylation).
  • Compare the fragmentation patterns of the parent compound and the degradation products to confirm the sites of modification.

Visualizations

Experimental_Workflow Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound stock solution in DMSO spike_media Spike culture medium with this compound prep_stock->spike_media aliquot Aliquot into tubes for each time point spike_media->aliquot incubate Incubate at 37°C with shaking aliquot->incubate sample Collect samples at designated time points incubate->sample store Store samples at -80°C sample->store protein_precip Protein precipitation with acetonitrile store->protein_precip centrifuge Centrifuge to pellet debris protein_precip->centrifuge hplc_analysis Analyze supernatant by HPLC or LC-MS/MS centrifuge->hplc_analysis

Caption: Workflow for assessing the stability of this compound in culture media.

Degradation_Pathway Potential Degradation Pathways of this compound ArylomycinB4 Intact this compound Hydrolysis_Ring Ring-Opened Product (+18 Da) ArylomycinB4->Hydrolysis_Ring Ester Hydrolysis Deacylation Deacylated Peptide Core ArylomycinB4->Deacylation Amide Hydrolysis Fragments Smaller Peptide Fragments Hydrolysis_Ring->Fragments Further Hydrolysis Deacylation->Fragments Further Hydrolysis

Caption: Postulated degradation pathways for this compound via hydrolysis.

References

Technical Support Center: Troubleshooting Low Yield in Arylomycin B4 Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the total synthesis of Arylomycin B4. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered in key synthetic steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Yield in Suzuki-Miyaura Macrocyclization

Question: My Suzuki-Miyaura macrocyclization step to form the 14-membered biaryl-bridged macrocycle is resulting in a low yield (<40%). What are the potential causes and how can I improve it?

Answer:

Low yields in the intramolecular Suzuki-Miyaura coupling are a known challenge in the synthesis of the Arylomycin core.[1] Several factors can contribute to this issue. Below is a troubleshooting guide to help you optimize this critical step.

Potential Causes and Solutions:

  • Catalyst and Ligand Choice: The palladium catalyst and ligand system are crucial. While PdCl2(dppf) is commonly used, its efficiency can be sensitive to the substrate.[2]

    • Troubleshooting:

      • Screen Catalysts: Experiment with other palladium sources such as Pd(PPh3)4 or Pd2(dba)3.

      • Vary Ligands: Test different phosphine (B1218219) ligands. For instance, bulky and electron-rich ligands like tBu3P have been shown to be effective in similar complex couplings.[3]

  • Base Selection: The choice of base is critical for the transmetalation step. NaHCO3 is frequently reported, but its effectiveness can vary.[2]

    • Troubleshooting:

      • Alternative Bases: Screen other inorganic bases like K2CO3, Cs2CO3, or K3PO4. The solubility and strength of the base can significantly impact the reaction rate and yield.

  • Reaction Conditions: Temperature and reaction time can influence the outcome.

    • Troubleshooting:

      • Optimize Temperature: While reactions are often run at elevated temperatures (e.g., 80-100 °C in DMF), carefully optimizing the temperature is recommended. Too high a temperature can lead to catalyst decomposition and side product formation.

      • Monitor Reaction Progress: Track the reaction by LC-MS to determine the optimal reaction time and avoid product degradation.

  • Protodeborylation: A significant side reaction is the protodeborylation of the boronic ester, which leads to a byproduct that cannot be recycled and lowers the overall yield.[1]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can promote protodeborylation. Use freshly distilled and degassed solvents.

      • High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions.

Reported Yields for Macrocyclization:

Synthetic RouteCatalyst/ReagentsYieldReference
Suzuki-Miyaura Coupling (Arylomycin B series)PdCl2(dppf)/NaHCO3 in DMF42%[2]
Suzuki-Miyaura Coupling (Arylomycin A series)Not specified51%[1]
Pd-mediated Macrocyclization (Arylomycin C/lipoglycopeptide)Pd(tBu3P)2/K2CO3N/A[3]

Experimental Protocol: Suzuki-Miyaura Macrocyclization

This protocol is a general guideline based on reported syntheses.[2]

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the linear tripeptide precursor in degassed DMF to achieve high dilution (e.g., 0.001 M).

  • Reagent Addition: Add NaHCO3 (e.g., 3 equivalents) to the solution.

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl2(dppf) (e.g., 0.2 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the optimized reaction time, monitoring by LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography.

Troubleshooting Workflow for Suzuki-Miyaura Macrocyclization:

G start Low Yield in Macrocyclization catalyst Screen Pd Catalysts (e.g., Pd(PPh3)4) and Ligands (e.g., tBu3P) start->catalyst base Vary Inorganic Base (e.g., K2CO3, Cs2CO3) start->base conditions Optimize Temperature and Reaction Time start->conditions analysis Analyze for Protodeborylation Side Product catalyst->analysis base->analysis conditions->analysis dilution Ensure High Dilution and Anhydrous Conditions success Improved Yield dilution->success analysis->dilution G start Low Macrolactamization Yield (High Oligomerization) coupling Optimize Coupling Reagent (e.g., T3P, HATU) start->coupling conditions Adjust Reaction Conditions start->conditions success Increased Monomer Yield coupling->success dilution High Dilution (Syringe Pump Addition) conditions->dilution temp Vary Temperature conditions->temp solvent Screen Solvents conditions->solvent dilution->success temp->success solvent->success G start Low Yield in Global Deprotection atmosphere Control Reaction Atmosphere (Air vs. Inert) start->atmosphere reagents Optimize Scavenger and Lewis Acid Ratio start->reagents conditions Vary Temperature and Reaction Time start->conditions analysis LC-MS Analysis of Byproducts (e.g., Nitro Reduction) atmosphere->analysis reagents->analysis conditions->analysis success Improved Yield of This compound analysis->success

References

Technical Support Center: Understanding Arylomycin B4 Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice regarding the inactivity of Arylomycin B4 against certain bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a member of the arylomycin class of antibiotics. Its primary mechanism of action is the inhibition of bacterial type I signal peptidase (SPase).[1][2][3] SPase is a crucial enzyme located on the outer leaflet of the cytoplasmic membrane and is responsible for cleaving N-terminal signal peptides from proteins that are transported out of the cytoplasm.[2][4] By inhibiting SPase, this compound disrupts the bacterial protein secretion pathway, leading to an accumulation of unprocessed preproteins in the cell membrane, which is ultimately lethal to the bacterium.[1][5]

Q2: Why is this compound inactive against common pathogens like Staphylococcus aureus and Escherichia coli?

The inactivity of this compound against many significant pathogens is primarily due to naturally occurring resistance mechanisms. The two main reasons are:

  • Target Modification: Many bacterial strains, including important human pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, possess a natural mutation in their SPase enzyme that confers resistance to arylomycins.[6] This mutation typically involves the presence of a proline residue in the substrate-binding pocket of SPase (e.g., Pro29 in S. aureus or Pro84 in E. coli), which reduces the binding affinity of the arylomycin antibiotic to its target.[2][6]

  • Outer Membrane Barrier (in Gram-negative bacteria): For Gram-negative bacteria, the outer membrane can act as a permeability barrier, preventing this compound from reaching its target, SPase, which is located in the inner membrane.[6][7]

Q3: Can bacteria that are initially sensitive to this compound develop resistance?

Yes, bacteria that are naturally sensitive to this compound, such as Staphylococcus epidermidis, can evolve resistance.[6] This acquired resistance is often the result of mutations in the gene encoding SPase, leading to amino acid substitutions that decrease the antibiotic's binding affinity.[6]

Q4: Are there other resistance mechanisms besides target modification?

Yes, in Staphylococcus aureus, an alternative resistance mechanism has been identified. This involves the activation of a set of genes known as the ayr operon (ayrRABC).[8][9] When SPase is inhibited by an arylomycin, a protein called AyrR can activate the expression of AyrA and AyrBC. These proteins can then take over the function of SPase by cleaving the signal peptides, effectively creating a bypass for the inhibited pathway.[8]

Troubleshooting Guide

Problem: My experiments show that this compound has no effect on my bacterial strain of interest.

Possible Causes and Solutions:

  • Inherent Resistance via Target Modification:

    • Troubleshooting Step: Sequence the gene encoding for the type I signal peptidase (SPase) in your bacterial strain. Compare the sequence to that of known sensitive strains like Staphylococcus epidermidis RP62A. Look for a proline residue at the position analogous to Ser29 in S. epidermidis SpsB or Ser84 in E. coli LepB.

    • Solution: If a resistance-conferring mutation is present, consider using a genetically engineered strain where this residue is reverted to a sensitive one (e.g., Pro29Ser in S. aureus). Alternatively, explore synthetic arylomycin derivatives that have been designed to overcome this resistance.[10]

  • Alternative Resistance Pathways (e.g., ayr operon in S. aureus):

    • Troubleshooting Step: If you are working with S. aureus and have confirmed a sensitive SPase target, investigate the expression of the ayr operon using techniques like qRT-PCR. High expression levels may indicate the activation of this bypass system.

    • Solution: Consider combination therapies. For instance, it has been shown that tunicamycin, an inhibitor of wall teichoic acid synthesis, can sensitize some resistant S. aureus strains to arylomycins.[10]

  • Permeability Issues (Gram-negative bacteria):

    • Troubleshooting Step: If working with a Gram-negative bacterium, the outer membrane is a likely barrier.

    • Solution: Use a synthetic derivative of arylomycin, such as G0775, which has been optimized for better penetration of the Gram-negative outer membrane.[7][11] Another approach is to use outer membrane permeabilizing agents like EDTA, although this is more for experimental validation than a therapeutic strategy.[7]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Arylomycin B-C16 against various wild-type and mutant bacterial strains, illustrating the impact of SPase mutations on antibiotic activity.

Bacterial StrainRelevant GenotypeArylomycin B-C16 MIC (µg/mL)
Staphylococcus epidermidis RP62AWild Type (Sensitive SPase)Data not specified, but potent activity reported[12]
Staphylococcus epidermidis PAS9002Evolved Resistance (SpsB S31P)Significantly less activity than wild type[12]
Staphylococcus aureus NCTC 8325Wild Type (Resistant SPase, P29)>128[12]
Staphylococcus aureus PAS8001Mutant (Sensitive SPase, P29S)Activity observed[12]
Escherichia coli MG1655Wild Type (Resistant SPase, P84)>128[12]
Escherichia coli PAS0260Mutant (Sensitive SPase, P84L)Activity observed[12]
Pseudomonas aeruginosa PAO1Wild Type (Resistant SPase, P84)>128[12]
Pseudomonas aeruginosa PAS2008Mutant (Sensitive SPase, P84L)Activity observed[12]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial inoculum, this compound stock solution.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Selection of Arylomycin-Resistant Mutants

This protocol allows for the isolation of bacterial strains that have developed resistance to this compound.

  • Materials: Tryptic Soy Agar (TSA) plates, bacterial culture, this compound.

  • Procedure:

    • Grow a high-density bacterial culture (e.g., S. epidermidis) to a concentration of approximately 1 x 10^9 CFU/mL.

    • Prepare TSA plates containing a concentration of this compound that is 2-4 times the MIC for the sensitive strain (e.g., 2 µg/mL for S. epidermidis).[6]

    • Spread a known volume of the high-density culture onto the antibiotic-containing plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • Colonies that grow on the plates are potential resistant mutants. Re-streak these colonies on fresh antibiotic-containing plates to confirm the resistant phenotype.[6]

3. Sequencing of SPase Genes

This protocol is to identify mutations in the gene encoding type I signal peptidase.

  • Materials: Genomic DNA isolation kit, PCR primers flanking the SPase gene, PCR reagents, DNA sequencing service.

  • Procedure:

    • Isolate genomic DNA from both the wild-type (sensitive) and the suspected resistant bacterial strains.

    • Amplify the SPase gene using PCR with primers designed to bind to the regions upstream and downstream of the gene.

    • Purify the PCR product.

    • Send the purified PCR product for Sanger sequencing.

    • Align the DNA sequence from the resistant strain with the sequence from the sensitive strain to identify any nucleotide changes and the resulting amino acid substitutions.

Visualizations

Caption: Mechanism of action of this compound, which inhibits Type I Signal Peptidase (SPase).

Resistance_Mechanisms cluster_bypass Bypass System (S. aureus) Arylomycin This compound SPase_WT Wild-Type SPase (e.g., Serine) Arylomycin->SPase_WT Inhibits SPase_Mutant Mutant SPase (e.g., Proline) Arylomycin->SPase_Mutant Ineffective AyrR AyrR (Repressor) Arylomycin->AyrR Induces Ayr derepression SPase_WT->SPase_Mutant Mutation ayrABC ayrABC Operon AyrR->ayrABC Represses AyrABC_proteins AyrABC Proteins ayrABC->AyrABC_proteins Expresses

Caption: Key mechanisms of bacterial resistance to this compound.

References

Addressing off-target effects of Arylomycin B4 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing Arylomycin B4 in cellular assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning potential off-target effects in eukaryotic cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a member of the arylomycin class of natural product antibiotics. Its primary mechanism of action is the inhibition of bacterial type I signal peptidase (SPase).[1][2] SPase is a critical enzyme in the bacterial protein secretion pathway, responsible for cleaving signal peptides from proteins that are transported across the cell membrane.[1][2] By inhibiting this enzyme, this compound disrupts the proper localization of numerous essential proteins, leading to bacterial cell death or growth inhibition.

Q2: What are the known off-target effects of this compound in eukaryotic cells?

Direct studies on the off-target effects of this compound in eukaryotic cells are limited. However, research on the related compound, arylomycin C16, has shown no observable adverse effects on human HeLa cells at concentrations up to 20 μg/ml.[3] It is important to note that the absence of overt toxicity does not exclude the possibility of more subtle off-target effects on cellular pathways. At high concentrations or with prolonged exposure, like many antibiotics, arylomycins could potentially impact mitochondrial function due to the evolutionary relationship between mitochondria and bacteria.[4][5]

Q3: What is a recommended starting concentration for this compound in cellular assays with mammalian cells?

The optimal working concentration will depend on the specific goals of your experiment and the cell line being used. Based on data from the related arylomycin C16, which showed no adverse effects on HeLa cells up to 20 μg/ml, a starting concentration in the range of 1-10 µg/mL for initial experiments is a reasonable starting point.[3] However, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific mammalian cell line.

Q4: How can I determine the therapeutic window for my co-culture experiment (bacteria and mammalian cells)?

To establish a therapeutic window, you need to determine the concentration of this compound that is effective against the target bacteria while having minimal impact on the viability of the mammalian cells. This involves two key experiments performed in parallel:

  • Minimum Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of this compound that inhibits the visible growth of your target bacterial strain.

  • Mammalian Cell Cytotoxicity Assay: Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the concentration of this compound that causes a significant decrease in the viability of your mammalian cell line (e.g., the IC50).

The therapeutic window is the range of concentrations that are above the bacterial MIC but well below the cytotoxic concentration for the mammalian cells.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays.

Problem 1: High Levels of Mammalian Cell Death

Possible Cause Troubleshooting Steps
This compound concentration is too high. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line. Use a concentration well below the IC50 for your experiments.
The cell line is particularly sensitive to the compound. If possible, test different eukaryotic cell lines to identify one that is more robust in the presence of this compound.
Prolonged exposure is causing cumulative toxicity. Consider reducing the duration of exposure to this compound to the minimum time required to achieve the desired effect on the target bacteria.
Contamination of the this compound stock solution. Ensure your stock solution is sterile. Prepare fresh stock solutions regularly and store them appropriately.

Problem 2: Inconsistent Antibacterial Efficacy in Co-culture

Possible Cause Troubleshooting Steps
Bacterial resistance. Verify the MIC of this compound for your bacterial strain, as resistance can evolve. Periodically re-test the MIC.
Degradation of this compound. Prepare fresh working solutions of this compound for each experiment from a properly stored stock.
Inconsistent bacterial inoculum. Standardize the bacterial inoculum used in your experiments to ensure consistent results.

Problem 3: Unexpected Changes in Mammalian Cell Phenotype or Gene Expression

Possible Cause Troubleshooting Steps
Off-target effects of this compound. Reduce the concentration of this compound to the lowest effective concentration. Minimize the duration of exposure. Conduct control experiments with untreated cells and cells treated with the vehicle (e.g., DMSO) to establish a baseline. Perform downstream analyses (e.g., qPCR, Western blotting) on key cellular pathways that may be affected to identify specific off-target interactions.

Data Presentation

Table 1: Cytotoxicity of Arylomycins in Mammalian Cells (Reference Data)

CompoundCell LineAssayResultReference
Arylomycin C16Human HeLa 229Visual InspectionNo observable adverse effects up to 20 µg/ml[3]

Experimental Protocols

Detailed Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH, a cytosolic enzyme released upon cell lysis, in the culture supernatant.

Materials:

  • 96-well, clear, flat-bottom sterile plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • 10X Lysis Buffer (provided in the kit)

  • Stop Solution (provided in the kit)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed your mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range to test is 0.1 µg/mL to 100 µg/mL.

    • Include the following controls:

      • Vehicle Control: Medium with the same concentration of the solvent used for the this compound stock.

      • Untreated Control: Cells in medium only.

      • Maximum LDH Release Control: Cells treated with 10 µL of 10X Lysis Buffer per well.

    • Carefully remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay:

    • Centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Maximum LDH Release Control Abs - Untreated Control Abs)] x 100

Detailed Protocol: FRET-Based Bacterial Signal Peptidase I (SPase I) Inhibition Assay

This assay measures the inhibition of SPase I activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Materials:

  • Purified bacterial SPase I

  • FRET peptide substrate (e.g., a commercially available SPase I substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 0.1% Tween-20, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well, black, non-binding surface microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters for the FRET pair

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • Assay buffer

      • FRET substrate at a final concentration near its Km value.

      • This compound at various concentrations or vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding purified SPase I enzyme to each well.

  • Data Acquisition: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_assays Determine Therapeutic Window cluster_analysis Analyze for Off-Target Effects mic_assay MIC Assay on Target Bacteria end End: Optimized Assay Conditions mic_assay->end cytotoxicity_assay Cytotoxicity Assay on Mammalian Cells phenotype_analysis Phenotypic Analysis (e.g., Morphology) cytotoxicity_assay->phenotype_analysis gene_expression Gene Expression Analysis (e.g., qPCR) phenotype_analysis->gene_expression gene_expression->end start Start: Using this compound in Cellular Assays start->mic_assay start->cytotoxicity_assay troubleshooting_logic issue Issue Encountered (e.g., High Cell Death) cause1 Concentration Too High? issue->cause1 cause2 Sensitive Cell Line? issue->cause2 cause3 Prolonged Exposure? issue->cause3 solution1 Perform Dose-Response and Lower Concentration cause1->solution1 solution2 Test Alternative Cell Lines cause2->solution2 solution3 Reduce Exposure Duration cause3->solution3 outcome Issue Resolved solution1->outcome solution2->outcome solution3->outcome hypothetical_signaling_pathway arylomycin High Concentration This compound mitochondria Mitochondrial Membrane arylomycin->mitochondria Potential Off-Target Interaction ros Increased ROS Production mitochondria->ros stress_pathways Cellular Stress Pathways (e.g., MAPK) ros->stress_pathways apoptosis Apoptosis stress_pathways->apoptosis

References

How to improve Arylomycin B4 penetration of Gram-negative outer membranes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arylomycin B4 research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with this compound's penetration of Gram-negative outer membranes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental design and data interpretation.

Troubleshooting Guides

This section addresses common problems encountered during experiments aimed at improving this compound efficacy against Gram-negative bacteria.

Problem 1: Low or no antibacterial activity of this compound against wild-type Gram-negative bacteria.

  • Possible Cause 1: Intrinsic resistance due to the outer membrane barrier. The dual-membrane structure of Gram-negative bacteria effectively prevents this compound from reaching its periplasmic target, the type I signal peptidase (SPase).[1][2][3]

    • Suggested Solution: Employ chemical modifications to the Arylomycin scaffold. Successful strategies have included shortening the N-terminal lipid tail and adding ethylamine (B1201723) groups to the macrocyclic ring to enhance uptake.[1][4] The development of the synthetic analog G0775, which has potent activity against multidrug-resistant (MDR) Gram-negative bacteria, was achieved through such structural optimization.[1][4][5][6]

  • Possible Cause 2: Target-based resistance. Many naturally resistant bacteria possess a proline residue at a key position in their SPase, which reduces the binding affinity of arylomycins.[3][7]

    • Suggested Solution: Use genetically engineered strains with a mutated SPase (e.g., a proline to serine substitution) to initially bypass this resistance and study other aspects of activity.[3] For developing broad-spectrum arylomycins, focus on modifications that increase binding affinity to the conserved catalytic region of SPase, making the interaction less dependent on variable regions.[3] Adding an "electrophilic warhead" like an aminoacetonitrile (B1212223) group to the C-terminus can create a covalent bond with SPase, significantly improving potency.[1]

  • Possible Cause 3: Ineffective uptake mechanism. this compound and its initial analogs may not efficiently utilize the uptake pathways of Gram-negative bacteria.

    • Suggested Solution: Investigate a "self-promoted uptake" mechanism by modifying the charge of the molecule. The addition of positive charges has been shown to be a promising strategy, possibly by interacting with the negatively charged lipopolysaccharide (LPS) layer.[4][8]

Problem 2: Difficulty in quantifying the improvement in outer membrane penetration.

  • Possible Cause: Lack of a sensitive and reliable assay. Standard minimum inhibitory concentration (MIC) assays alone may not directly measure outer membrane permeability.

    • Suggested Solution: Implement specific outer membrane permeability assays. The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess outer membrane disruption.[9][10] For more detailed quantification, consider developing a cassette assay to simultaneously measure the permeability of multiple β-lactams, which can be adapted for arylomycin analogs.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a natural product antibiotic that inhibits the bacterial type I signal peptidase (SPase), an essential enzyme in the general secretory pathway.[2][12] SPase is a membrane-bound protease responsible for cleaving signal peptides from proteins that are translocated across the cytoplasmic membrane.[13][14] Inhibition of SPase leads to an accumulation of unprocessed proteins in the cytoplasmic membrane, disrupting protein localization and ultimately causing cell death.[12][13][15]

Q2: Why is this compound generally ineffective against Gram-negative bacteria?

A2: The primary reason for the lack of activity is the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing the antibiotic from reaching its target SPase located in the periplasm.[1][3][16] Additionally, many Gram-negative bacteria have a proline residue in their SPase that confers natural resistance.[3]

Q3: What are the key chemical modifications that have successfully improved Gram-negative activity of arylomycins?

A3: The development of the potent synthetic analog G0775 highlights several key modifications:

  • Shortening the N-terminal lipid tail: This improves permeation and binding to the Gram-negative SPase.[4]

  • Adding ethylamine groups to the macrocyclic ring: This modification enhances uptake.[1]

  • Introducing an aminoacetonitrile "warhead" at the C-terminus: This enables the formation of a covalent bond with SPase, leading to very tight binding.[1][4]

Q4: What is the proposed uptake mechanism for the optimized arylomycin analog G0775?

A4: G0775 is thought to penetrate the outer membrane via a porin-independent, self-promoted uptake mechanism.[1] This is supported by the observation that its activity is reduced by mutations in the lipopolysaccharide (LPS) and by the addition of outer membrane destabilizing agents like EDTA.[4] The presence of primary amines, suggesting a charge-dependent uptake, also supports this hypothesis.[4]

Q5: Can this compound be used in combination with other antibiotics or agents?

A5: Yes, SPase inhibition can lead to synergistic effects when combined with other antibiotics. For example, it has been shown to result in synergistic sensitivity when combined with aminoglycosides.[12] Using outer membrane permeabilizers, such as polymyxin (B74138) B nonapeptide (PMBN) or EDTA, can also potentiate the activity of arylomycins against Gram-negative bacteria.[3][17][18]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentrations (MICs) of the optimized arylomycin analog G0775 against various Gram-negative pathogens.

Table 1: In Vitro MICs of G0775 against Various Gram-Negative Species

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli0.125 - 2
Klebsiella pneumoniae0.125 - 2
Acinetobacter baumannii0.125 - 2
Pseudomonas aeruginosa0.125 - 2
Other Gram-negative species0.125 - 2
Data from[19]

Table 2: In Vitro MICs of G0775 against Multidrug-Resistant (MDR) Clinical Isolates

MDR Clinical IsolatesMIC90 (µg/mL)
Escherichia coli and Klebsiella pneumoniae≤0.25
Acinetobacter baumannii≤4
Pseudomonas aeruginosa≤16
MIC90: the concentration at which 90% of isolates are inhibited. Data from[4][19]

Key Experimental Protocols

1. N-phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

This protocol is adapted from methodologies used to assess outer membrane permeabilization.[9][10]

Objective: To measure the extent of outer membrane disruption caused by an arylomycin analog by quantifying the uptake of the fluorescent probe NPN.

Materials:

  • Mid-log phase culture of the Gram-negative bacterium of interest.

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose.

  • N-phenyl-1-naphthylamine (NPN) solution (e.g., 500 µM in acetone).

  • Arylomycin analog stock solution.

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6).

  • Harvest the cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cell pellet in HEPES buffer to a final OD600 of 0.5.

  • In a 96-well plate, add the bacterial suspension.

  • Add NPN to a final concentration of 10 µM and mix.

  • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add the arylomycin analog at various concentrations to the wells.

  • Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake into the destabilized outer membrane.

  • Controls should include untreated cells and cells treated with a known outer membrane permeabilizer (e.g., polymyxin B).

Visualizations

Arylomycin_MoA cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane Arylomycin This compound OM_barrier Impermeable Outer Membrane Barrier Arylomycin->OM_barrier Blocked Penetration SPase_target Type I Signal Peptidase (SPase) Unprocessed_proteins Accumulation of Unprocessed Preproteins SPase_target->Unprocessed_proteins Inhibition Protein_secretion Protein Secretion (Sec Pathway) Protein_secretion->SPase_target Preprotein Processing

This compound's inability to penetrate the Gram-negative outer membrane.

G0775_Uptake_and_Action cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane G0775 Optimized Analog (e.g., G0775) LPS Lipopolysaccharide (LPS) G0775->LPS Self-promoted Uptake SPase Type I Signal Peptidase (SPase) LPS->SPase Penetration Cell_death Cell Death SPase->Cell_death Covalent Inhibition

Improved uptake and action of an optimized arylomycin analog like G0775.

Experimental_Workflow start Start: Arylomycin Analog Synthesis mic_assay Determine MIC against WT & Permeable Strains start->mic_assay permeability_assay Assess Outer Membrane Permeability (NPN Assay) start->permeability_assay target_binding Measure SPase Binding Affinity start->target_binding analyze Analyze Data: Structure-Activity Relationship (SAR) mic_assay->analyze permeability_assay->analyze target_binding->analyze optimize Optimize Lead Compound analyze->optimize Iterative Improvement

References

Technical Support Center: Enhancing Arylomycin Activity Through Lipopeptide Tail Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the lipopeptide tail of Arylomycin antibiotics to enhance their activity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, modification, and evaluation of Arylomycin analogs.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low yield of a desired Arylomycin analog during synthesis. 1. Inefficient macrocyclization via Suzuki-Miyaura coupling. 2. Poor coupling efficiency of the modified lipopeptide tail to the macrocyclic core. 3. Degradation of the compound during global deprotection steps.1. Optimize the Suzuki-Miyaura reaction conditions (catalyst, base, temperature). Consider alternative macrocyclization strategies like Cu-mediated oxidative phenol (B47542) coupling.[1] 2. Use appropriate coupling reagents and optimize reaction conditions (solvent, temperature, reaction time) for the specific amino acids in the tail.[2] 3. Carefully control the deprotection conditions. For example, when using AlBr₃ and ethanethiol, the reaction atmosphere and temperature can be critical.[2][3]
Synthesized analog shows no or significantly reduced antibacterial activity against sensitive strains (e.g., S. epidermidis). 1. The modification to the lipopeptide tail is detrimental to its interaction with the bacterial membrane or the SPase target. 2. Incorrect stereochemistry of the amino acids in the synthesized tail. 3. The fatty acid chain length is too short or too long.1. Review structure-activity relationship (SAR) data. The lipopeptide tail needs to effectively anchor the molecule in the bacterial membrane.[2][4] 2. Verify the stereochemistry of all chiral centers introduced during synthesis using appropriate analytical techniques. 3. Systematically vary the alkyl chain length. For many Gram-positive bacteria, a C16 chain is optimal.[2] For Gram-negative bacteria, shorter chains may improve permeation.[5]
Analog is active against sensitive strains but shows no improvement against resistant strains (e.g., wild-type S. aureus). 1. The modification does not overcome the steric hindrance or altered binding caused by the resistance-conferring proline residue in the SPase of resistant bacteria.[2][6] 2. The analog has poor penetration through the outer membrane of Gram-negative bacteria.1. Design modifications that introduce more favorable interactions with the mutated SPase. This may involve altering the peptide portion of the tail or introducing non-natural amino acids.[2] 2. For Gram-negative targets, focus on modifications that increase outer membrane permeability, such as shortening the aliphatic tail or adding charged groups.[5][7]
High variability in Minimum Inhibitory Concentration (MIC) assay results. 1. Inconsistent bacterial inoculum density. 2. Degradation or precipitation of the test compound in the broth medium. 3. Variation in the growth phase of the bacteria used for inoculation.1. Standardize the inoculum preparation to a specific optical density (e.g., McFarland standard). 2. Check the solubility of the analog in the test medium. Consider using a co-solvent like DMSO, ensuring the final concentration does not affect bacterial growth. 3. Always use bacteria from the exponential growth phase for MIC testing to ensure consistent metabolic activity.[8][9]
Development of resistance to the new analog in previously sensitive strains. 1. Spontaneous mutations in the bacterial SPase gene.[6] 2. Activation of alternative protein secretion pathways or efflux pumps.[10][11]1. Sequence the SPase gene of the resistant isolates to identify any mutations.[6] 2. Investigate changes in gene expression in the resistant strain, particularly genes related to membrane transport and stress responses.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Arylomycins?

A1: Arylomycins inhibit bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving N-terminal signal peptides from proteins that are transported across the cytoplasmic membrane.[8][12] Inhibition of SPase leads to a disruption of protein secretion, causing an accumulation of unprocessed proteins in the cell membrane, which is ultimately lethal to the bacterium.[8][9]

Q2: Why are many pathogenic bacteria, like Staphylococcus aureus, naturally resistant to early Arylomycins?

A2: Natural resistance in many pathogens is due to the presence of a specific proline residue in their SPase enzyme.[2][6] This proline residue is thought to disrupt the binding of the Arylomycin's lipopeptide tail to the enzyme.[2] Bacteria that lack this proline residue are generally sensitive to Arylomycins.[6][13]

Q3: What is the general strategy for modifying the lipopeptide tail to enhance activity against resistant strains?

A3: The main goal is to design a tail that can overcome the negative interaction with the resistance-conferring proline residue in the SPase of resistant bacteria.[2][14] This involves synthesizing analogs with altered fatty acid chains (length, branching, aromatic groups) and modifications to the peptide portion of the tail (e.g., methylation, non-natural amino acids) to improve binding affinity and/or bypass the steric hindrance.[2][15] For Gram-negative bacteria, modifications must also consider penetration of the outer membrane.[4][5]

Q4: What is the optimal fatty acid chain length for the lipopeptide tail?

A4: For many sensitive Gram-positive bacteria, a C16 saturated fatty acid tail has been found to be optimal.[2] However, for activity against Gram-negative bacteria, shortening the aliphatic tail has been shown to improve both permeation through the outer membrane and binding to the SPase.[5] The optimal length is a balance between effective membrane anchoring and the ability to reach the target.[4]

Q5: How does modifying the lipopeptide tail affect activity against Gram-negative bacteria?

A5: The outer membrane of Gram-negative bacteria presents a significant barrier to large, lipophilic molecules like the natural Arylomycins.[4] Modifications to the lipopeptide tail, such as shortening the alkyl chain, can improve penetration of this outer membrane.[5] Further modifications to the macrocyclic core and C-terminus, as seen in the development of analogs like G0775, are also crucial for achieving potent Gram-negative activity.[5][16]

Q6: Are there other resistance mechanisms to Arylomycins besides the proline mutation in SPase?

A6: Yes. In Staphylococcus aureus, a resistance mechanism has been identified that involves the activation of a previously uncharacterized set of genes (the ayr operon).[10][11][17] These genes appear to provide a bypass for the essential function of SPase, allowing the bacteria to survive even when the primary SPase is inhibited.[10][11]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various Arylomycin analogs with modified lipopeptide tails against different bacterial strains.

Table 1: Activity of Arylomycin Analogs with Altered Saturated Fatty Acid Tails

Analog (Fatty Acid Chain) S. epidermidis (Sensitive) MIC (µg/mL)S. aureus (Resistant) MIC (µg/mL)E. coli (Sensitized) MIC (µg/mL)P. aeruginosa (Sensitized) MIC (µg/mL)
C8>128>128>128>128
C1064>12864>128
C1216>1281664
C144>128832
C16 (Natural)2>128416
C184>128816

Data synthesized from structure-activity relationship studies.[2] Sensitive strains of S. aureus, E. coli, and P. aeruginosa contain a mutated SPase where the resistance-conferring proline has been replaced.[2]

Table 2: Activity of Selected Arylomycin Analogs

Compound Description S. aureus (Resistant) MIC (µg/mL)E. coli (Wild-Type) MIC (µg/mL)K. pneumoniae (MDR) MIC (µg/mL)A. baumannii (MDR) MIC (µg/mL)P. aeruginosa (MDR) MIC (µg/mL)
Arylomycin A-C16Natural Product Analog>128>64>64>64>64
G0775Optimized Analog≤0.25≤0.25≤0.25≤4≤16

Data for G0775 reflects its improved spectrum against multidrug-resistant (MDR) Gram-negative bacteria.[5][18]

Experimental Protocols

1. Synthesis of Arylomycin Analogs with Modified Lipopeptide Tails

The synthesis of Arylomycin analogs is a multi-step process that generally involves the synthesis of the macrocyclic core and the lipopeptide tail separately, followed by their coupling.

  • Macrocycle Synthesis : The tripeptide macrocyclic precursor is typically assembled using solution-phase peptide couplings. The key macrocyclization step to form the biaryl bridge has been achieved using an intramolecular Suzuki-Miyaura coupling.[2]

  • Lipopeptide Tail Synthesis : The desired lipopeptide tail is assembled via solution-phase peptide couplings of the corresponding natural or unnatural amino acids. The N-terminus is then acylated with the desired fatty acid.[2]

  • Coupling and Deprotection : The synthesized lipopeptide tail is coupled to the macrocyclic core. Finally, all protecting groups are removed in a global deprotection step, often using reagents like AlBr₃ and ethanethiol, to yield the final Arylomycin analog.[2]

2. Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized analogs is quantified by determining the MIC using a standard broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains : Both sensitive and resistant strains are used. This includes wild-type resistant strains and genetically engineered sensitive strains where the resistance-conferring proline in SPase has been mutated.[2]

  • Inoculum Preparation : Bacterial cultures are grown to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Assay Procedure : The Arylomycin analogs are serially diluted in a 96-well microtiter plate. The standardized bacterial inoculum is then added to each well.

  • Incubation : The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Visualizations

Arylomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Extracellular Space Preprotein Preprotein (with Signal Peptide) Sec_Translocon Sec Translocon Preprotein->Sec_Translocon Translocation Ribosome Ribosome Ribosome->Preprotein Translation SPase Type I Signal Peptidase (SPase) Sec_Translocon->SPase Mature_Protein Mature Protein (Functional) SPase->Mature_Protein Cleavage of Signal Peptide Arylomycin Arylomycin Arylomycin->SPase Inhibition

Caption: Mechanism of action of Arylomycin antibiotics.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation start Design of Lipopeptide Tail Modification synthesis_tail Synthesize Modified Lipopeptide Tail start->synthesis_tail synthesis_core Synthesize Macrocyclic Core start->synthesis_core coupling Couple Tail and Core synthesis_tail->coupling synthesis_core->coupling deprotection Global Deprotection coupling->deprotection purification Purification & Characterization deprotection->purification mic_assay MIC Assay vs. Sensitive & Resistant Strains purification->mic_assay Test Synthesized Analog sar_analysis Structure-Activity Relationship (SAR) Analysis mic_assay->sar_analysis sar_analysis->start Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for developing enhanced Arylomycin analogs.

References

Preventing Arylomycin B4 degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Arylomycin B4 during experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a lipohexapeptide antibiotic belonging to the arylomycin family, which also includes the A and C series.[1] These antibiotics act by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway of bacteria.[2][3][4][5] This unique mechanism of action makes them a subject of interest for combating drug-resistant bacterial infections.[5]

Q2: What are the primary factors that can lead to the degradation of this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the general chemical nature of lipopeptide antibiotics, the primary factors contributing to degradation are likely to be:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the peptide bonds or the macrocyclic ester linkage.

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.

  • Enzymatic Activity: Contamination of experimental samples with proteases or other enzymes can lead to enzymatic degradation of the peptide backbone or cleavage of the lipid tail. Some bacteria, like Streptomyces, are known to produce enzymes that can degrade cyclic lipopeptides.

  • Oxidation: The presence of oxidizing agents may affect the chemical structure.

  • Light Exposure: While less common for this class of molecules, prolonged exposure to UV light could potentially lead to degradation.

Q3: How should I store this compound to ensure its stability?

A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C or below, protected from moisture. For short-term storage of stock solutions, it is advisable to use a suitable solvent such as DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound and other lipopeptide antibiotics. For biological assays, further dilutions can be made in aqueous buffers or culture media, ensuring the final concentration of DMSO is compatible with the experimental system and does not exceed cytotoxic levels.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper handling or storage.Review storage conditions. Prepare fresh working solutions from a new stock. Ensure pH of buffers is within a neutral range (pH 6-8). Avoid prolonged incubation at high temperatures.
Inconsistent results between experimental replicates. Partial degradation of this compound in some samples.Standardize the handling procedure for all samples. Minimize the time between solution preparation and use. Use high-purity solvents and reagents to avoid contaminants that could cause degradation.
Precipitation of this compound in aqueous solutions. Low solubility in aqueous buffers.Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is sufficient to maintain its solubility in the final aqueous solution. Sonication may help in dissolving the compound.
Observed degradation products in analytical assays (e.g., HPLC, LC-MS). Hydrolysis of the macrocycle or deacylation of the lipid tail.Check the pH of the solutions used. If possible, perform experiments at a lower temperature. For long-term experiments, consider the use of sterile filtration to remove any potential microbial contamination that could lead to enzymatic degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under sterile conditions, add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly and/or sonicate in a water bath until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Biological Assays

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Further dilute the stock solution in the desired sterile aqueous buffer or cell culture medium to the final working concentration.

  • Ensure the final concentration of DMSO is below the tolerance level of the biological system being used (typically <0.5%).

  • Use the prepared working solution immediately or within a few hours if stored at 4°C. Do not store diluted aqueous solutions for extended periods.

Visualizations

Potential Degradation Pathway of this compound

G Arylomycin_B4 This compound (Active Cyclic Lipopeptide) Hydrolysis Hydrolysis (Acidic/Alkaline pH, High Temp) Arylomycin_B4->Hydrolysis Ring Opening Enzymatic_Degradation Enzymatic Degradation (e.g., Proteases, Lipases) Arylomycin_B4->Enzymatic_Degradation Cleavage Linear_Peptide Linear Peptide (Inactive) Hydrolysis->Linear_Peptide Enzymatic_Degradation->Linear_Peptide Peptide Bond Cleavage Deacylated_Peptide Deacylated Peptide (Inactive) Enzymatic_Degradation->Deacylated_Peptide Lipid Tail Removal

Caption: Potential degradation pathways of this compound.

Recommended Experimental Workflow to Prevent Degradation

G cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation Solid_Storage Solid this compound (-20°C or below) Prepare_Stock Prepare Stock Solution (Anhydrous DMSO) Solid_Storage->Prepare_Stock Stock_Solution Stock Solution in DMSO (-20°C or -80°C) Prepare_Working Prepare Working Solution (Aqueous Buffer/Medium) Stock_Solution->Prepare_Working Prepare_Stock->Stock_Solution Immediate_Use Immediate Use in Assay Prepare_Working->Immediate_Use Short_Term_Storage Short-term Storage (4°C, max a few hours) Prepare_Working->Short_Term_Storage

References

Technical Support Center: Overcoming Natural Resistance to Arylomycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with Arylomycin antibiotics. The content is designed to address common challenges encountered during experiments aimed at overcoming natural bacterial resistance to this class of compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Arylomycin antibiotics?

A1: Arylomycins are a class of natural product antibiotics that function by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is an essential enzyme located in the cytoplasmic membrane that cleaves N-terminal signal peptides from proteins after they are translocated across the membrane.[1][3] By inhibiting SPase, arylomycins disrupt the protein secretion pathway, leading to an accumulation of unprocessed proteins in the membrane, which ultimately results in cell death.[1][4] This is a novel mechanism of action, as no clinically approved antibiotics currently target SPase.[1][5]

Q2: Why are many bacteria, particularly Gram-negatives, naturally resistant to Arylomycins?

A2: Natural resistance to arylomycins stems from two primary mechanisms:

  • Target-Site Mutations: Many bacterial species, including the pathogens Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, possess a specific proline residue in the binding site of their SPase enzyme.[1] This residue interferes with the binding of the natural arylomycin structure, reducing the antibiotic's affinity and efficacy.[1][6]

  • Permeability Barrier: Gram-negative bacteria have a protective outer membrane that acts as a significant barrier, preventing most natural arylomycin molecules from reaching their SPase target in the periplasm.[2][7]

Additionally, some bacteria like S. aureus have demonstrated an ability to activate a bypass mechanism. In the absence of functional SPase, a protein called AyrR can switch on a set of genes that produce alternative proteins (AyrA and AyrBC) capable of cleaving signal peptides, thus circumventing the effect of the antibiotic.[8]

Q3: What are the main strategies to overcome natural Arylomycin resistance?

A3: The two most successful strategies are structural modification and combination therapy.

  • Structural Modification: This involves synthesizing arylomycin analogs to improve their properties. A key example is the development of G0775, which incorporates several changes: a modified N-terminal lipid tail and an aminoacetonitrile (B1212223) "warhead" to increase binding affinity and form a covalent bond with SPase, and ethylamine (B1201723) additions to the macrocyclic ring to improve outer membrane penetration.[7][9][10] These modifications have created compounds with potent, broad-spectrum activity against multi-drug resistant (MDR) Gram-negative bacteria.[9][11]

  • Combination Therapy: The inhibition of SPase by arylomycins has been shown to result in synergistic activity when combined with other classes of antibiotics, particularly aminoglycosides.[1][5] Co-treatment can also restore sensitivity to β-lactams in resistant strains like MRSA.[3]

Q4: My Arylomycin analog shows potent inhibition of purified SPase in vitro but has poor whole-cell activity against E. coli. What is the likely issue?

A4: This common issue strongly suggests a problem with bacterial cell penetration. The outer membrane of Gram-negative bacteria like E. coli is a formidable barrier.[7] While your compound may effectively inhibit the target enzyme, it likely cannot reach it in a living cell. The solution is to focus on optimizing the molecule's structure to improve uptake, for example, by modifying its charge and lipophilicity, similar to the strategies used to develop G0775.[9][10] It is also crucial to perform a bacterial membrane permeability assay to quantify how well your compound crosses the outer membrane.

Section 2: Troubleshooting Guides

This section addresses specific experimental problems in a structured, question-and-answer format.

Problem 1: High Minimum Inhibitory Concentration (MIC) values observed for a new Arylomycin analog against a target Gram-positive bacterium (e.g., S. aureus).

  • Possible Cause: The analog may still have insufficient binding affinity for the bacterium's specific SPase variant, which might contain a resistance-conferring mutation (e.g., the proline residue).[1][6]

  • Troubleshooting Steps:

    • Confirm Target Engagement: Perform an in vitro enzymatic assay using SPase purified from your target strain to determine the IC50 of your compound. A high IC50 value confirms a target-binding issue.

    • Sequence the Target Gene: Sequence the gene encoding SPase (e.g., spsB in S. aureus) to identify potential resistance mutations in the binding site.

    • Rational Drug Design: Use structural information from co-crystal structures of arylomycins and SPase to guide further chemical modifications of your analog to improve its binding affinity.[2]

Problem 2: A novel Arylomycin analog is effective against susceptible E. coli strains but shows no activity against MDR clinical isolates of K. pneumoniae or P. aeruginosa.

  • Possible Cause: While the compound may penetrate the outer membrane of standard lab strains, MDR isolates often have additional resistance mechanisms, such as upregulated efflux pumps or alterations in their lipopolysaccharide (LPS) that reduce permeability.

  • Troubleshooting Steps:

    • Assess Membrane Permeability: Use a membrane permeability assay to directly compare the uptake of your compound in the susceptible E. coli strain versus the resistant MDR isolates.

    • Test with Efflux Pump Inhibitors: Re-run MIC assays in the presence of a broad-spectrum efflux pump inhibitor (EPI). A significant drop in the MIC would indicate that your compound is a substrate for efflux pumps.

    • Analyze the Outer Membrane: Characterize the LPS structure and porin expression of the resistant strains to identify changes that could be hindering compound entry. The synthetic analog G0775 was found to use a porin-independent uptake mechanism, suggesting that modifications promoting self-uptake could be a viable strategy.[9][10]

Troubleshooting Workflow for High MIC Values

Troubleshooting_MIC start High MIC Observed gram_check Gram-positive or Gram-negative? start->gram_check gp_cause Possible Cause: Poor Target Binding gram_check->gp_cause  Gram-positive   gn_cause Possible Cause: Poor Permeability / Efflux gram_check->gn_cause  Gram-negative   gp_sol1 Action: Perform in vitro SPase Assay gp_cause->gp_sol1 gp_sol2 Action: Sequence SPase Gene gp_cause->gp_sol2 gn_sol1 Action: Perform Membrane Permeability Assay gn_cause->gn_sol1 gn_sol2 Action: Test with Efflux Pump Inhibitors gn_cause->gn_sol2

Caption: A decision-making workflow for troubleshooting high MIC values.

Section 3: Data Presentation

Table 1: Comparison of MICs (μg/mL) for Natural vs. Optimized Arylomycins

This table summarizes the significant improvement in antibacterial activity achieved through chemical optimization, exemplified by the synthetic analog G0775 compared to its natural precursors.

Bacterial SpeciesNatural Arylomycin MIC (μg/mL)Optimized G0775 MIC (μg/mL)Fold Improvement
Escherichia coli (MDR Isolate)>64≤0.25[12]>256
Klebsiella pneumoniae (MDR Isolate)>64≤0.25[12]>256
Acinetobacter baumannii (MDR Isolate)>64≤4[12]>16
Pseudomonas aeruginosa (MDR Isolate)>64≤16[12]>4

Data compiled from studies on multi-drug resistant (MDR) clinical isolates. Natural arylomycins generally show poor activity against these Gram-negative pathogens.[9][12]

Section 4: Key Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard clinical laboratory methods to assess the potency of Arylomycin analogs.[13][14][15]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 5x10^5 CFU/mL

  • Arylomycin analog stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (MHB only) and sterility control (MHB + compound, no bacteria)

Methodology:

  • Preparation: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the Arylomycin analog stock solution (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no drug). Well 12 is the sterility control.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol 2: Outer Membrane Permeability Assay using ONPG

This assay measures the permeabilization of the inner bacterial membrane by quantifying the activity of cytoplasmic β-galactosidase.[16][17] Increased outer membrane permeability is a prerequisite for the compound to reach the inner membrane.

Materials:

  • E. coli strain expressing β-galactosidase (e.g., a LacZ+ strain)

  • Luria-Bertani (LB) broth

  • Ortho-nitrophenyl-β-galactoside (ONPG) solution

  • Arylomycin analog

  • Spectrophotometer or plate reader capable of measuring absorbance at 420 nm

Methodology:

  • Cell Culture: Grow the E. coli strain overnight in LB broth with an inducer for LacZ expression (e.g., IPTG) if necessary.

  • Cell Preparation: Harvest the cells by centrifugation, wash them twice with a suitable buffer (e.g., PBS), and resuspend them to a standardized optical density (e.g., OD600 of 0.5).

  • Assay Setup: In a 96-well plate, combine the bacterial suspension, ONPG solution, and various concentrations of your Arylomycin analog.

  • Kinetic Measurement: Immediately place the plate in a reader pre-warmed to 37°C. Measure the absorbance at 420 nm every 1-2 minutes for at least 30 minutes. The production of the yellow product, o-nitrophenol, indicates that ONPG has crossed both membranes and is being hydrolyzed by β-galactosidase.

  • Data Analysis: The rate of increase in A420 absorbance is proportional to the rate of membrane permeabilization. Compare the rates across different concentrations of your compound.

Experimental Workflow for Permeability Assay

Permeability_Workflow prep_culture 1. Prepare Overnight Bacterial Culture (LacZ+) harvest_cells 2. Harvest and Wash Cells prep_culture->harvest_cells standardize_od 3. Resuspend and Standardize to OD600 = 0.5 harvest_cells->standardize_od setup_assay 4. Combine Cells, ONPG, and Arylomycin in 96-well plate standardize_od->setup_assay measure_abs 5. Kinetic Absorbance Reading (A420 nm at 37°C) setup_assay->measure_abs analyze_data 6. Calculate Rate of Color Change (ΔA420/min) measure_abs->analyze_data conclusion Higher Rate = Greater Permeability analyze_data->conclusion

Caption: Step-by-step workflow for the ONPG-based membrane permeability assay.

Protocol 3: In Vitro Signal Peptidase (SPase) Inhibition Assay

This protocol allows for the direct measurement of an analog's inhibitory activity against the purified SPase enzyme.[18][19]

Materials:

  • Purified bacterial SPase I enzyme

  • A suitable fluorogenic or chromogenic SPase substrate

  • Assay buffer (typically containing a non-ionic detergent like Triton X-100 to maintain enzyme solubility and activity)

  • Arylomycin analog serial dilutions

  • Fluorescence or absorbance plate reader

Methodology:

  • Assay Preparation: In a microplate, add the assay buffer, the purified SPase enzyme, and varying concentrations of the Arylomycin analog. Allow this mixture to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the SPase substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction: Immediately begin monitoring the increase in fluorescence or absorbance over time using a plate reader. The signal is generated as the enzyme cleaves the substrate.

  • Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the signal vs. time plot.

  • Determine IC50: Plot the percentage of enzyme inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the analog required to inhibit 50% of the SPase activity.

References

Validation & Comparative

Arylomycin B4 vs. Arylomycin A2: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of Arylomycin B4 and Arylomycin A2, two closely related members of the arylomycin class of antibiotics. These lipopeptide antibiotics represent a promising area of research due to their novel mechanism of action, the inhibition of bacterial type I signal peptidase (SPase).[1] This enzyme is essential for bacterial protein secretion, making it an attractive target for new antimicrobial agents.[2]

Executive Summary

Arylomycin A and B are two families of antibiotics that are structurally very similar.[1] While both Arylomycin A2 and B4 exhibit antibacterial activity, a key distinction lies in their efficacy against specific bacterial strains. Notably, the Arylomycin B series demonstrates significant activity against Streptococcus agalactiae, a pathogen against which the A series is largely ineffective.[3][4] This suggests that the structural differences between the two, primarily the nitration of the core macrocycle in the B series, play a crucial role in their spectrum of activity.[3][5] For most other tested bacteria, the antibacterial activities of the A and B series are largely indistinguishable.[3]

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of an Arylomycin A-series derivative (Arylomycin C16) and an Arylomycin B-series analogue (Arylomycin B-C16) against a panel of bacterial strains. Arylomycin C16 is a synthetic derivative of Arylomycin A2 with a lipid tail that optimizes its activity and serves as a relevant comparator.[3]

Bacterial StrainArylomycin A-C16 MIC (µg/mL)Arylomycin B-C16 MIC (µg/mL)
Staphylococcus epidermidis RP62A0.250.25
Staphylococcus aureus NCTC 8325>128>128
S. aureus (sensitized mutant)44
Escherichia coli MG1655>128>128
E. coli (sensitized mutant)0.50.5
Pseudomonas aeruginosa PAO1>128>128
P. aeruginosa (sensitized mutant)44
Streptococcus agalactiae COH-1>1288
Streptococcus pyogenes M1-544822
Streptococcus pneumoniae R80044
Corynebacterium glutamicum ATCC 4447522
Rhodococcus opacus DSM 10690.50.5
Brevibacillus brevis ATCC 82460.060.06

Mechanism of Action: Inhibition of Signal Peptidase I

Arylomycins exert their antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase).[2] This enzyme is a crucial component of the general secretory pathway in bacteria, responsible for cleaving N-terminal signal peptides from proteins destined for transport across the cytoplasmic membrane. By inhibiting SPase, arylomycins disrupt the localization of numerous essential proteins, leading to a cascade of events that ultimately results in bacterial cell death.

Arylomycin Mechanism of Action Arylomycin Arylomycin (A2 or B4) SPase Signal Peptidase I (SPase) Arylomycin->SPase Inhibits Cell_Death Disrupted Protein Secretion & Cell Death Arylomycin->Cell_Death Mature_Proteins Mature Proteins SPase->Mature_Proteins Cleaves Signal Peptide SPase->Cell_Death Preproteins Preproteins with Signal Peptides Preproteins->SPase Substrate Secretory_Pathway General Secretory Pathway Secretory_Pathway->Preproteins Cell_Function Proper Protein Localization & Cell Function Mature_Proteins->Cell_Function

Caption: Arylomycin inhibits Signal Peptidase I, disrupting protein secretion and leading to cell death.

Experimental Protocols

The comparative efficacy data presented in this guide was obtained using the following standardized methodologies:

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the arylomycin analogues was quantified by determining their MIC values using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Bacterial Inoculum Preparation: Bacterial strains were grown on solid media and then suspended in the appropriate broth to a final concentration of 1 x 107 colony-forming units/mL.

  • Serial Dilution: The arylomycin compounds were serially diluted in 96-well microtiter plates containing the appropriate growth medium.

  • Inoculation: Each well was inoculated with 5 µL of the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

The choice of broth medium was specific to the bacterial species being tested:

  • Cation-adjusted Mueller Hinton II broth: Used for E. coli, P. aeruginosa, S. aureus, S. epidermidis, Rhodococcus equi, R. opacus, Corynebacterium glutamicum, and Brevibacillus brevis.[3]

  • Todd Hewitt broth: Used for S. pyogenes and S. pneumoniae.[3]

  • Trypticase Soy Yeast broth: Used for Lactococcus lactis.[3]

  • For S. agalactiae, both Cation-adjusted Mueller Hinton II broth and Todd Hewitt broth were used, with MIC values differing by at most two-fold.[3]

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Solid Media) Inoculum_Prep Prepare Inoculum (1x10^7 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Arylomycin_Stock Arylomycin Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Arylomycin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Caption: Standardized broth microdilution workflow for determining Minimum Inhibitory Concentrations.

Conclusion

The comparative analysis of Arylomycin A and B series reveals a nuanced difference in their antibacterial spectrum. While largely similar in their potent activity against a range of bacteria, the nitration of the core structure in the B series confers a significant advantage against Streptococcus agalactiae. This finding underscores the potential for targeted chemical modifications of the arylomycin scaffold to broaden its spectrum of activity and overcome specific bacterial resistance mechanisms. Further research into these modifications could lead to the development of novel, broad-spectrum antibiotics.

References

Validating Arylomycin B4 Target Engagement with Bacterial SPase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods to validate the target engagement of Arylomycin B4 with its intended molecular target, the bacterial Type I signal peptidase (SPase). This compound, a potent lipopeptide antibiotic, exerts its antibacterial effect by inhibiting SPase, an essential enzyme in the bacterial protein secretion pathway.[1][2][3] Validating that a compound binds to and inhibits its intended target within a cellular context is a critical step in antibiotic drug development. This guide compares key methodologies, presents supporting data, and provides detailed experimental protocols to aid researchers in this endeavor.

Data Presentation: Quantitative Comparison of SPase Inhibitors

The following table summarizes the inhibitory potency of this compound and its analogs against bacterial SPase, alongside other classes of SPase inhibitors. This quantitative data allows for a direct comparison of their efficacy.

Inhibitor ClassCompoundTarget OrganismAssay TypePotency (IC50/Ki/KD)Reference
Lipopeptide Arylomycin A-C16E. coli SPaseBiochemicalIC50: 70 nM
Arylomycin A-C16S. aureus SPaseBiochemicalIC50: 1800 nM
Arylomycin C16E. coli SPase (Pro variant)Equilibrium BindingKD: 979 ± 69 nM
Arylomycin C16S. aureus SPase (Ser variant)Equilibrium BindingKD: 130 ± 53 nM
Arylomycin C16S. aureus SPase (Pro variant)Equilibrium BindingKD: 1283 ± 278 nM
β-Lactam (Penem) Penem 1OXA-1 β-lactamaseKineticKi: 45 ± 8 nM
Penem 2OXA-1 β-lactamaseKineticKi: 12 ± 2 nM
β-Aminoketone MD3P. aeruginosa SPaseBiochemical-

Note: Direct comparison of potency values should be made with caution due to variations in experimental conditions, assay types, and specific enzyme variants used across different studies.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach to validate target engagement, the following diagrams are provided.

Arylomycin_SPase_Inhibition cluster_membrane Bacterial Cytoplasmic Membrane SPase SPase (Signal Peptidase) MatureProtein Mature Protein (Secreted) SPase->MatureProtein Signal Peptide Cleavage Preprotein Pre-protein w/ Signal Peptide SecYEG SecYEG Translocon Preprotein->SecYEG Translocation SecYEG->SPase Lateral Gate Transfer Arylomycin This compound Arylomycin->SPase Binding & Inhibition

This compound inhibits bacterial SPase, preventing the cleavage of signal peptides from pre-proteins.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_interpretation Interpretation A 1. Cell Culture (e.g., E. coli, S. aureus) B 2. Treatment - Vehicle (Control) - this compound A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble & Aggregated Proteins) D->E F 6. Protein Quantification (e.g., Western Blot, Mass Spec) E->F G 7. Data Analysis (Melting Curve & ΔTm) F->G I1 No Ligand Binding: Protein denatures at lower temp. I2 Ligand Binding (Target Engagement): Protein is stabilized, denatures at higher temp.

A workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement in intact cells.

Experimental Protocols

Detailed methodologies for two key experiments are provided below.

Fluorescence Resonance Energy Transfer (FRET)-Based SPase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified SPase.

Principle: A synthetic peptide substrate containing the SPase cleavage site is labeled with a FRET pair (a donor fluorophore and a quencher). In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by SPase, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

  • Purified bacterial SPase (e.g., from E. coli or S. aureus)

  • FRET-labeled peptide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% Triton X-100)

  • This compound and other test compounds

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the purified SPase in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay (to be determined during assay development).

  • Assay Reaction:

    • Add 5 µL of each compound dilution (or DMSO control) to the wells of the 384-well plate.

    • Add 10 µL of the diluted SPase solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the FRET peptide substrate (at a concentration typically near its Km value).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair. Measure the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the V₀ against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of SPase activity.

Cellular Thermal Shift Assay (CETSA) for In-Situ Target Engagement

This assay validates target engagement within intact bacterial cells by measuring changes in the thermal stability of the target protein upon ligand binding.[4][5][6]

Principle: When a ligand binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. CETSA exploits this by heating cells treated with a compound to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Materials:

  • Bacterial culture (e.g., E. coli or S. aureus) in the mid-logarithmic growth phase

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • High-speed centrifuge

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies specific to SPase, or mass spectrometer)

Procedure:

  • Cell Culture and Treatment:

    • Grow a bacterial culture to an OD600 of 0.4-0.6.

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cells in PBS to a desired density.

    • Aliquot the cell suspension and treat with either this compound (at a concentration several-fold above its MIC) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermocycler for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.

  • Cell Lysis and Fractionation:

    • Cool the samples to room temperature.

    • Lyse the cells (e.g., by sonication or enzymatic lysis).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble SPase in each sample using a suitable method:

      • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for SPase.

      • Mass Spectrometry: Analyze the tryptic digests of the soluble fractions to quantify SPase peptides.

  • Data Analysis:

    • For each temperature point, determine the relative amount of soluble SPase compared to the unheated control.

    • Plot the percentage of soluble SPase against the temperature for both the vehicle-treated and this compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • A positive shift in the Tm (ΔTm) for the this compound-treated sample compared to the control indicates stabilization of SPase and confirms target engagement.

References

A Comparative Analysis of Arylomycin B4 and Globomycin: Novel Antibiotics Targeting Bacterial Protein Secretion

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antimicrobial resistance, the discovery and development of antibiotics with novel mechanisms of action are paramount. Arylomycin B4 and globomycin (B1604857) represent two distinct classes of natural product antibiotics that both disrupt bacterial viability by inhibiting crucial enzymes in protein secretion pathways. This guide provides a detailed comparative analysis of these two compounds, offering insights into their mechanisms, chemical properties, biological activities, and therapeutic potential for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Different Steps of Protein Secretion

This compound and globomycin, while both targeting protein secretion, inhibit different, essential enzymes. Arylomycins are a class of antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving the N-terminal signal peptides from proteins translocated across the cytoplasmic membrane.[1][2][3][4] This inhibition leads to a disruption in the secretion of a wide range of proteins, ultimately resulting in bacterial cell death.[1]

Globomycin, on the other hand, is a specific inhibitor of bacterial lipoprotein signal peptidase II (LspA).[5][6][7] LspA is responsible for processing prolipoproteins, which are essential components of the bacterial cell envelope, particularly in Gram-negative bacteria.[5] By inhibiting LspA, globomycin prevents the maturation of lipoproteins, leading to their accumulation in the cytoplasmic membrane, disruption of the cell wall, and the formation of spheroplasts.[5][8][9]

Mechanism_of_Action cluster_Arylomycin This compound cluster_Globomycin Globomycin A_preprotein Preprotein (with signal peptide) A_SPase Type I Signal Peptidase (SPase) A_preprotein->A_SPase Processing A_protein Mature Protein A_SPase->A_protein A_secretion Secretion A_protein->A_secretion A_inhibition Inhibition ArylomycinB4 This compound ArylomycinB4->A_SPase Inhibits G_preprolipoprotein Preprolipoprotein G_LspA Lipoprotein Signal Peptidase II (LspA) G_preprolipoprotein->G_LspA Processing G_lipoprotein Mature Lipoprotein G_LspA->G_lipoprotein G_envelope Cell Envelope Integrity G_lipoprotein->G_envelope G_inhibition Inhibition Globomycin Globomycin Globomycin->G_LspA Inhibits

Caption: Comparative signaling pathways of this compound and globomycin.

Chemical and Physical Properties

This compound and globomycin possess distinct chemical structures that dictate their physical properties and biological activities.

PropertyThis compoundGlobomycin
Chemical Class LipohexapeptideCyclic lipodepsipeptide
Molecular Formula C43H61N7O13C32H57N5O9[8][9]
Molecular Weight 883.98 g/mol [10]655.8 g/mol [5]
Appearance Not specified in provided resultsColorless needles[8][9]
Solubility Not specified in provided resultsSoluble in methanol, ethyl acetate, and chloroform; sparingly soluble in water[8][9]
Producing Organism Streptomyces sp. Tü 6075Streptomyces halstedii[5][9]

Antibacterial Spectrum and Efficacy

The differing mechanisms of action of this compound and globomycin result in distinct antibacterial spectrums.

This compound initially demonstrated a limited spectrum of activity, primarily against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[3][11] Its activity against Gram-negative bacteria was observed only in strains with a compromised outer membrane.[3] However, subsequent research and the development of synthetic analogs like G0775 have shown that the arylomycin scaffold can be optimized to exhibit broad-spectrum activity against multidrug-resistant Gram-negative pathogens.[3][12]

Globomycin exhibits potent and specific activity against Gram-negative bacteria.[8][9] Its efficacy is particularly notable against pathogens like Escherichia coli.[5] While the original globomycin has insignificant activity against Gram-positive bacteria like Staphylococcus aureus, with MICs often greater than 100 µg/mL, synthetic analogs have been developed with an expanded spectrum that includes some Gram-positive activity.[5][6]

OrganismThis compound (or analogs) MIC (µg/mL)Globomycin (or analogs) MIC (µg/mL)
Escherichia coliVaries with analog; G0775 shows potent activity12.5 (for original globomycin)[5]; analogs like 61 show MIC of 0.78 µM[13]
Staphylococcus aureus32 to >64 (for lipoglycopeptide arylomycins)[11]>100 (for original globomycin)[5][6]
Streptococcus pneumoniae8 to >64 (for lipoglycopeptide arylomycins)[11]Not specified in provided results
Pseudomonas aeruginosaG0775 shows potent activityNot specified for original; some analogs show activity[5]
Acinetobacter baumanniiG0775 shows potent activityAnalog G5132 shows >8-fold reduced MIC compared to globomycin[14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy.[15]

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., to 0.5 McFarland standard) start->prep_bacteria prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions prep_bacteria->inoculate prep_antibiotic->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results by Observing Visible Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation of Antibiotic Stock Solutions: Dissolve this compound and globomycin in an appropriate solvent to create high-concentration stock solutions.

  • Serial Dilutions: Perform a series of two-fold dilutions of the antibiotic stocks in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) from a fresh culture of the test organism.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[15]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[17][18][19]

Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and globomycin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[17] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.

Conclusion and Future Perspectives

This compound and globomycin represent promising starting points for the development of new antibiotics targeting bacterial protein secretion. Their distinct mechanisms of action provide opportunities for different therapeutic applications and for combating a wide range of bacterial pathogens. While natural arylomycins have a narrower spectrum, their scaffold has proven to be highly amenable to chemical modification, leading to potent broad-spectrum antibiotics. Globomycin's high specificity for Gram-negative bacteria makes it a valuable tool for targeting these often difficult-to-treat pathogens. Further research into optimizing the pharmacokinetic and pharmacodynamic properties of both classes of compounds, as well as exploring combination therapies, will be crucial in realizing their full therapeutic potential in an era of increasing antibiotic resistance.

References

Comparative Efficacy of Synthetic Arylomycin B4 Derivatives Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the battle against antimicrobial resistance is emerging from the optimization of a class of natural lipopeptides known as arylomycins. These compounds employ a novel mechanism of action, but their natural forms are often stymied by inherent bacterial resistance. Through sophisticated synthetic modifications, researchers are now unlocking their potential, creating derivatives with potent, broad-spectrum activity against some of the most challenging multi-drug resistant (MDR) pathogens.

This guide provides a comparative analysis of key synthetic arylomycin derivatives, presenting experimental data on their efficacy, detailing the methodologies used for their evaluation, and visualizing their mechanism of action and experimental workflows.

Mechanism of Action: Targeting the Type I Signal Peptidase (SPase)

Arylomycins target and inhibit the bacterial type I signal peptidase (SPase), an essential enzyme located on the outer leaflet of the cytoplasmic membrane.[1][2][3] SPase plays a critical role in the general secretory pathway by cleaving N-terminal signal peptides from proteins destined for the periplasm, outer membrane, or extracellular space.[2][4] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the membrane, disrupting essential cellular processes and ultimately causing cell death.[1][2][3] This mechanism is a departure from most clinically approved antibiotics, making arylomycins promising candidates for overcoming existing resistance patterns.[1]

However, the broad-spectrum potential of natural arylomycins has been masked by a naturally occurring resistance mechanism. Many significant Gram-positive and Gram-negative pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, possess a specific proline residue in the active site of their SPase.[4][5][6] This residue sterically hinders the binding of the arylomycin, conferring resistance.[6] Synthetic chemistry efforts have focused on modifying the arylomycin scaffold to overcome this proline-based resistance and to improve penetration through the complex outer membrane of Gram-negative bacteria.[5][7]

cluster_0 General Secretory Pathway (Bacteria) cluster_1 Arylomycin Action & Resistance SecYEG SecYEG Channel SPase Type I Signal Peptidase (SPase) SecYEG->SPase Preprotein emerges Preprotein Preprotein (with signal peptide) Preprotein->SecYEG Translocation MatureProtein Mature Protein SPase->MatureProtein Cleaves signal peptide PathwayBlocked Secretion Pathway Blocked SPase->PathwayBlocked Periplasm Periplasm / Extracellular Space MatureProtein->Periplasm Correct localization Arylomycin Arylomycin Derivative Arylomycin->SPase Inhibition ResistantSPase Resistant SPase (with Proline residue) Arylomycin->ResistantSPase BindingBlocked Binding Blocked ResistantSPase->BindingBlocked CellDeath Cell Death PathwayBlocked->CellDeath

Arylomycin Mechanism of Action and Resistance.

Data Presentation: Comparative Efficacy

The following table summarizes the in vitro activity of key natural and synthetic arylomycin derivatives against a panel of both sensitive and resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) indicates the lowest concentration of the antibiotic that prevents visible growth, while the IC50 represents the concentration required to inhibit the activity of the purified SPase enzyme by 50%.

Compound/DerivativeTarget OrganismStrain Type (SPase)MIC (µg/mL)IC50 (ng/mL)Key Findings
Arylomycin A-C₁₆ S. epidermidisSensitive (Wild-Type)0.25-Potent against naturally sensitive pathogens.[6]
S. aureus (MRSA)Resistant (Proline)>6416000No activity against resistant wild-type S. aureus.[4]
E. coliResistant (Proline)>64820No activity against resistant wild-type E. coli.[4]
E. coliSensitized (Mutant)4-Activity is restored when resistance is engineered out.[4]
Arylomycin B-C₁₆ S. agalactiaeResistant (Proline)8-Nitration of the core overcomes resistance in S. agalactiae.[8][9]
S. aureusResistant (Proline)>64-Does not overcome resistance in S. aureus.[8]
G0775 E. coli (MDR)Resistant (Proline)≤0.25-Potent activity against MDR Gram-negative bacteria.[10]
K. pneumoniae (MDR)Resistant (Proline)≤0.25-Structure-guided design enhances Gram-negative efficacy.[7][10]
A. baumannii (MDR)Resistant (Proline)≤4-Broadened spectrum to include difficult-to-treat pathogens.[10]
P. aeruginosa (MDR)Resistant (Proline)≤16-Effective in mouse infection models.[10]
162 (amine of 138f) P. aeruginosa (MDR)Resistant (Proline)--Superior in vivo efficacy compared to G0775 in a mouse thigh model.[11]
Gram-negativesResistant (Proline)--Optimized for broader spectrum and improved pharmacokinetics.[11]

MIC and IC50 values are compiled from multiple sources and represent a summary of reported activities.[4][6][8][10][11]

Experimental Protocols

The data presented in this guide are primarily derived from two key types of experiments: Minimum Inhibitory Concentration (MIC) assays to determine whole-cell activity and biochemical assays to measure inhibition of the purified enzyme target. In vivo efficacy is assessed using animal models of infection.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

  • Preparation of Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The culture is then diluted to the final testing concentration of ~5 x 10⁵ CFU/mL.

  • Antibiotic Dilution: The arylomycin derivative is serially diluted (typically two-fold) in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (growth).

A 1. Grow bacterial culture to 0.5 McFarland standard C 3. Dilute and add bacterial inoculum to each well (~5 x 10^5 CFU/mL) A->C B 2. Prepare 2-fold serial dilutions of Arylomycin derivative in 96-well plate B->C D 4. Incubate plate at 37°C for 18-24h C->D E 5. Read results: Identify lowest concentration with no visible growth D->E F Result: Minimum Inhibitory Concentration (MIC) E->F

Workflow for MIC Determination.
In Vivo Mouse Thigh Infection Model

This model is used to assess the efficacy of an antibiotic in a living organism. The neutropenic mouse thigh model is a standard for evaluating antibiotics against severe, deep-seated infections.

  • Induce Neutropenia: Mice are rendered neutropenic (low white blood cell count) through the administration of cyclophosphamide. This makes them more susceptible to infection, allowing for a clearer assessment of the antibiotic's direct effect.

  • Infection: A defined inoculum of the pathogenic bacteria (e.g., MDR P. aeruginosa) is injected directly into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the arylomycin derivative (e.g., G0775 or 162) or a vehicle control is initiated. Dosing may occur at single or multiple time points.

  • Assessment: After a set period (e.g., 24 hours), the mice are euthanized. The thigh muscles are excised, homogenized, and plated on agar (B569324) to quantify the number of viable bacteria (CFU/g of tissue).

  • Analysis: The bacterial load in the treated group is compared to the control group to determine the reduction in CFU, typically expressed on a logarithmic scale. A significant log reduction indicates potent in vivo efficacy.[11]

A 1. Induce neutropenia in mice (e.g., cyclophosphamide) B 2. Infect thigh muscle with MDR pathogen (e.g., P. aeruginosa) A->B C 3. Administer Arylomycin derivative or vehicle control at set times B->C D 4. Euthanize mice after defined treatment period (e.g., 24h) C->D E 5. Excise, homogenize, and plate thigh tissue to count bacteria D->E F Result: Log reduction in CFU/gram vs. control E->F

Workflow for In Vivo Mouse Thigh Infection Model.

References

Comparative Analysis of Cross-Resistance Between Arylomycin B4 and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of arylomycins with other antibiotic classes, focusing on the potential for cross-resistance. The data presented is compiled from published research to aid in the evaluation of arylomycins as a potential therapeutic class for treating multidrug-resistant infections.

Executive Summary

Arylomycins are a class of natural product antibiotics that inhibit bacterial type I signal peptidase (SPase), a novel target not exploited by currently marketed antibiotics. This unique mechanism of action suggests a low probability of cross-resistance with existing antibiotic classes. Studies on Arylomycin A-C16, a close analog of Arylomycin B4, and the more potent derivative M131, demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA). However, innate resistance is observed in many bacterial species due to the presence of a proline residue in the SPase active site. Furthermore, acquired resistance in S. aureus can emerge through mutations in a putative transcriptional regulator, leading to the activation of a bypass pathway for protein secretion. Synergistic effects have been observed when arylomycins are combined with certain antibiotics, notably aminoglycosides, suggesting potential for combination therapies.

Data Presentation

Table 1: In Vitro Activity of Arylomycin A-C16 and M131 against Staphylococcus aureus Strains

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Arylomycin A-C16 and its more potent analog, M131, against a panel of 117 S. aureus strains, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) clinical isolates. The data indicates a heterogeneous susceptibility to arylomycins within the S. aureus population.

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Arylomycin A-C16
All S. aureus (n=117)16 to >12816>128
Arylomycin M131
Subset of S. aureus (n=32)1 to >3224

Data adapted from a study on heterogeneous resistance to arylomycins in S. aureus. The majority of strains had Arylomycin A-C16 MICs of 16 to 32 µg/ml, with 16 strains showing MICs >128 µg/ml. For Arylomycin M131, most of the tested subset were sensitive with MICs of 1 to 4 µg/ml, while two strains were resistant with MICs >32 µg/ml.[1]

Table 2: Susceptibility of Various Bacterial Species to Arylomycin C16

This table presents the MICs of Arylomycin C16 against a range of bacterial species, highlighting the impact of the presence of a proline residue at position 29 of the signal peptidase (Pro29) which confers natural resistance.

Bacterial SpeciesSPase Genotype (Presence of Pro29)Arylomycin C16 MIC (µg/mL)
Corynebacterium glutamicumMet292
Corynebacterium efficiensPro29>64
Helicobacter pyloriAla294
Klebsiella pneumoniaePro29Resistant
Rhodococcus equiLacks Pro29Sensitive

Data from a study on the broad-spectrum activity of arylomycins, which is masked by natural target mutations.[2]

Table 3: Interaction of Arylomycin A-C16 with Other Antibiotics against E. coli and S. aureus

The following data is a qualitative summary of the interactions observed in checkerboard MIC experiments.

OrganismInteracting AntibioticObserved Interaction with Arylomycin A-C16
E. coli Erythromycin, Polymyxin B, Trimethoprim, CiprofloxacinNo significant interaction
CephalexinMild synergism
Rifampin, GentamicinPronounced synergism
TetracyclineAntagonism
S. aureus Tetracycline, Erythromycin, VancomycinAdditive
Rifampin, TrimethoprimPronounced antagonism
Ciprofloxacin, CephalexinMild synergism

This summary is based on checkerboard MIC experiments performed with genetically sensitized strains of E. coli and S. aureus.[3][4]

Experimental Protocols

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of arylomycins and comparator antibiotics is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: Stock solutions of antibiotics are prepared in dimethyl sulfoxide (B87167) (DMSO) or water. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown on Tryptic Soy Agar (B569324) (TSA) at 37°C. Colonies are suspended in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Experimental Protocol 2: Checkerboard Synergy Assay

The checkerboard assay is utilized to assess the in vitro interaction between arylomycins and other antibiotics.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension (as described in the MIC protocol) and incubated under appropriate conditions.

  • Data Analysis: The MIC of each antibiotic alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[5]

Experimental Protocol 3: Generation of Arylomycin-Resistant Mutants

Spontaneous resistant mutants can be selected to study resistance mechanisms.

  • Bacterial Culture: A large population of bacteria (e.g., 10⁹ CFU) is grown to the late logarithmic phase.

  • Selection: The bacterial culture is plated on agar containing this compound at a concentration that is a multiple of the MIC (e.g., 4x or 8x MIC).

  • Incubation: Plates are incubated for 48-72 hours to allow for the growth of resistant colonies.

  • Isolation and Characterization: Resistant colonies are isolated, and their resistance is confirmed by re-testing the MIC. Further characterization can include whole-genome sequencing to identify mutations responsible for the resistance phenotype.

Mandatory Visualization

Bacterial_Sec_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Ribosome Ribosome Unfolded_Preprotein Unfolded Pre-protein Ribosome->Unfolded_Preprotein Translation SecB SecB Unfolded_Preprotein->SecB Binding SecYEG SecY SecE SecG Unfolded_Preprotein->SecYEG SecA SecA SecB->SecA Targeting SecA->SecYEG Docking SPase Signal Peptidase (SPase) SecYEG->SPase Translocation Mature_Protein Mature Protein SPase->Mature_Protein Signal Peptide Cleavage Arylomycin_B4 This compound Arylomycin_B4->SPase Inhibition Arylomycin_Resistance cluster_regulation Genetic Regulation cluster_stress_response Cellular Response to SPase Inhibition cluster_bypass_mechanism Resistance Mechanism ayrR ayrR (Repressor) ayrABC_operon ayrABC operon ayrR->ayrABC_operon Repression ayrR_mutation Mutation in ayrR Arylomycin Arylomycin SPase_Inhibition SPase Inhibition Arylomycin->SPase_Inhibition Secretion_Stress Secretion Stress SPase_Inhibition->Secretion_Stress Secretion_Stress->ayrR_mutation Selective Pressure AyrABC_expression AyrABC Expression ayrR_mutation->AyrABC_expression De-repression SPase_Bypass SPase Bypass/ Alternative Secretion AyrABC_expression->SPase_Bypass Experimental_Workflow Start Start Bacterial_Strains Select Bacterial Strains (Wild-type & Resistant) Start->Bacterial_Strains MIC_Testing MIC Determination (this compound & Comparators) Bacterial_Strains->MIC_Testing Synergy_Testing Checkerboard Synergy Assay Bacterial_Strains->Synergy_Testing Resistance_Selection Selection of Resistant Mutants Bacterial_Strains->Resistance_Selection Cross_Resistance_Analysis Cross-Resistance Analysis MIC_Testing->Cross_Resistance_Analysis End End Cross_Resistance_Analysis->End FICI_Calculation FICI Calculation & Interpretation Synergy_Testing->FICI_Calculation FICI_Calculation->End Resistance_Mechanism Mechanism of Resistance Studies Resistance_Selection->Resistance_Mechanism Resistance_Mechanism->End

References

Validating SPase Inhibition in Arylomycin B4's Bactericidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arylomycin B4's performance with alternative antibiotics, focusing on the validation of its unique mechanism of action—the inhibition of bacterial type I signal peptidase (SPase). The information presented is supported by experimental data and detailed protocols to assist researchers in evaluating and potentially developing novel antibacterial agents targeting this essential pathway.

Introduction to this compound and SPase Inhibition

This compound is a member of a novel class of natural product antibiotics that exhibit bactericidal activity through the inhibition of bacterial type I signal peptidase (SPase).[1][2] SPase is a critical enzyme in the general secretory pathway of bacteria, responsible for cleaving signal peptides from proteins destined for the cell envelope or extracellular space.[2] By inhibiting SPase, this compound disrupts the proper localization and function of numerous essential proteins, leading to cell death.[2][3] This mechanism is distinct from that of most clinically approved antibiotics, which typically target cell wall synthesis, protein synthesis, or DNA replication.[2]

Comparative Performance of this compound

To validate the role of SPase inhibition in the bactericidal activity of this compound, its performance is compared against conventional antibiotics with different mechanisms of action. Minimum Inhibitory Concentration (MIC) is a key metric for this comparison, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

AntibioticMechanism of ActionMIC Range (μg/mL) against MRSA
Arylomycin A-C16 *SPase Inhibition 1 - >128
VancomycinCell Wall Synthesis Inhibition0.5 - 2
LinezolidProtein Synthesis Inhibition0.5 - 4
DaptomycinCell Membrane Disruption0.25 - 1

*Arylomycin A-C16 is a well-characterized analog of this compound. The wide MIC range for Arylomycin A-C16 reflects the presence of resistance in some S. aureus strains due to mutations in the SPase gene.

Validating SPase as the Target

The direct link between SPase inhibition and the bactericidal activity of arylomycins has been validated through studies using genetically engineered strains of bacteria. Strains of S. aureus with a mutated SPase that confers resistance to arylomycins show significantly higher MIC values. Conversely, strains engineered to have a susceptible SPase are highly sensitive to the antibiotic. This provides strong evidence that SPase is the primary target of this compound.

Comparison with Alternative SPase Inhibitors

While the arylomycins are the most studied class of natural product SPase inhibitors, other compounds have been investigated for their ability to target this enzyme.

Table 2: Comparison of SPase Inhibitors

Inhibitor ClassExample CompoundOrganismIC50 / MIC
Arylomycins Arylomycin A-C16 S. aureus (sensitive strain)MIC: 0.25 µg/mL
Penems6-ethylidenepenemsVarious bacteriaPotent β-lactamase inhibitors, some show SPase activity
Synthetic PeptidesMD3E. coliMIC: 12.5 µM (in sensitized strain)

*IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the susceptibility of a bacterial strain to an antimicrobial agent.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound and other antibiotics of known concentration

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of each antibiotic in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

In Vitro SPase Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified SPase.

Materials:

  • Purified bacterial SPase

  • FRET-based SPase substrate (a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Triton X-100)

  • This compound and other potential inhibitors

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the SPase enzyme to each well (except for the no-enzyme control).

    • Add the test compounds (this compound or other inhibitors) at various concentrations. Include a control with no inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Measurement:

    • Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used in the substrate. Cleavage of the substrate by SPase will separate the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence increase.

    • Determine the percent inhibition for each inhibitor concentration compared to the no-inhibitor control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key pathways and experimental processes involved in validating the role of SPase inhibition in this compound's bactericidal activity.

G cluster_0 Bacterial Protein Secretion Pathway cluster_1 This compound Inhibition cluster_2 Downstream Effects Ribosome Ribosome Pre-protein Pre-protein Ribosome->Pre-protein Translation Sec Translocon Sec Translocon Pre-protein->Sec Translocon Targeting SPase SPase Sec Translocon->SPase Translocation Mature Protein Mature Protein SPase->Mature Protein Signal Peptide Cleavage Inhibited SPase Inhibited SPase This compound This compound This compound->SPase Binding & Inhibition Accumulation of Pre-proteins Accumulation of Pre-proteins Inhibited SPase->Accumulation of Pre-proteins Protein Mislocalization Protein Mislocalization Accumulation of Pre-proteins->Protein Mislocalization Cell Envelope Stress Cell Envelope Stress Protein Mislocalization->Cell Envelope Stress Cell Death Cell Death Cell Envelope Stress->Cell Death

Caption: Mechanism of this compound's bactericidal action.

G cluster_0 MIC Determination Workflow Prepare Inoculum Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilution of Antibiotics Serial Dilution of Antibiotics Serial Dilution of Antibiotics->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC G cluster_0 SPase FRET Assay Workflow Prepare Reagents Prepare Reagents Incubate Enzyme & Inhibitor Incubate Enzyme & Inhibitor Prepare Reagents->Incubate Enzyme & Inhibitor Add FRET Substrate Add FRET Substrate Incubate Enzyme & Inhibitor->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

References

Safety Operating Guide

Safe Disposal of Arylomycin B4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Arylomycin B4 is paramount due to its potential health risks. This guide provides a step-by-step operational plan for the proper disposal of this compound, aligning with established safety protocols to minimize environmental impact and ensure personnel safety.

This compound is identified as a substance that may cause genetic defects, is suspected of causing cancer, and may pose a risk to fertility or an unborn child[1]. Therefore, strict adherence to the following disposal procedures is essential.

Hazard Identification and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its hazard classifications.

Hazard CategoryClassificationPrecautionary Statement Codes
Germ Cell MutagenicityCategory 1BH340: May cause genetic defects[1]
CarcinogenicityCategory 2H351: Suspected of causing cancer[1]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn. This includes protective gloves, protective clothing, eye protection, and face protection[1]. All handling of solid material should be conducted in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of dust[1][2].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. The following steps provide a detailed workflow for preparing the waste for collection.

  • Consult Institutional and Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous chemical waste disposal[3]. These protocols are designed to comply with local, state, and federal regulations.

  • Segregate this compound Waste:

    • All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, gloves), must be segregated as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Package Waste Securely:

    • Place solid this compound waste and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

    • Ensure the container is tightly closed to prevent spills or the release of dust[1].

  • Label the Waste Container:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your institution, such as the date of accumulation and the specific hazards (e.g., "Mutagenic," "Carcinogenic," "Reproductive Hazard").

  • Store Waste Appropriately:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.

    • The storage area should be inaccessible to unauthorized personnel[1].

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

    • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

Emergency Procedures for Spills: In the event of a spill, evacuate the immediate area. For non-emergency personnel, avoid inhalation of dust and contact with the substance[1]. Emergency responders should wear appropriate personal protective equipment[1]. Cover drains to prevent the product from entering the sewer system[1][4]. Collect the spilled material carefully and place it in a designated hazardous waste container for disposal[1].

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_packaging Packaging & Labeling cluster_storage Storage & Disposal cluster_spill Spill Response A Identify this compound Waste (Unused product, contaminated labware) B Wear Appropriate PPE (Gloves, lab coat, eye protection) A->B C Segregate as Hazardous Waste B->C D Place in a Labeled, Leak-Proof Container C->D E Securely Seal Container D->E F Label with 'Hazardous Waste' and Chemical Name E->F G Store in Designated Secure Area F->G H Contact EHS for Pickup by Approved Waste Disposal Service G->H I Provide SDS to Disposal Service H->I J Document Waste Transfer I->J S1 Evacuate Area S2 Notify EHS & Emergency Personnel S1->S2 S3 Contain Spill & Prevent Entry into Drains S2->S3 S4 Clean up with Appropriate PPE S3->S4 S5 Dispose of Cleanup Materials as Hazardous Waste S4->S5

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always refer to the Safety Data Sheet (SDS) for the most current and comprehensive information.

References

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